UE2343
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1346013-80-6 |
|---|---|
Molecular Formula |
C19H19N5O2S |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
[(1R,5S)-3-hydroxy-3-pyrimidin-2-yl-8-azabicyclo[3.2.1]octan-8-yl]-[5-(1H-pyrazol-4-yl)thiophen-3-yl]methanone |
InChI |
InChI=1S/C19H19N5O2S/c25-17(12-6-16(27-11-12)13-9-22-23-10-13)24-14-2-3-15(24)8-19(26,7-14)18-20-4-1-5-21-18/h1,4-6,9-11,14-15,26H,2-3,7-8H2,(H,22,23)/t14-,15+,19? |
InChI Key |
MMZFGTAMARVHAF-RTHVDDQRSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2C(=O)C3=CSC(=C3)C4=CNN=C4)(C5=NC=CC=N5)O |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CSC(=C3)C4=CNN=C4)(C5=NC=CC=N5)O |
Origin of Product |
United States |
Foundational & Exploratory
UE2343: A Technical Overview of a Brain-Penetrant 11β-HSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
UE2343, also known as Xanamem and emestedastat, is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol. By inhibiting 11β-HSD1, this compound effectively reduces cortisol levels within specific tissues, including the brain. This targeted action has positioned this compound as a therapeutic candidate for neurological and metabolic disorders where excess cortisol is implicated, such as Alzheimer's disease and major depressive disorder. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, pharmacokinetic and pharmacodynamic data, and a detailed description of its associated signaling pathway.
Chemical Structure and Properties
This compound is a novel, orally bioavailable, and brain-penetrant small molecule. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | [(1R,5S)-3-hydroxy-3-pyrimidin-2-yl-8-azabicyclo[3.2.1]octan-8-yl]-[5-(1H-pyrazol-4-yl)thiophen-3-yl]methanone | [1][2] |
| Synonyms | Xanamem, Emestedastat, UE-2343 | [1][2][3] |
| Molecular Formula | C₁₉H₁₉N₅O₂S | [1] |
| Molar Mass | 381.45 g/mol | [1][2] |
| CAS Number | 1346013-80-6 | [1] |
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the inhibition of the 11β-HSD1 enzyme.[3][4][5] This enzyme is highly expressed in the liver, adipose tissue, and crucially, in the central nervous system, including the hippocampus.[3] 11β-HSD1 catalyzes the conversion of inactive cortisone to physiologically active cortisol, a key glucocorticoid hormone involved in the stress response and regulation of various metabolic and cognitive processes.[3][6]
Elevated levels of cortisol in the brain have been associated with cognitive impairment and the progression of neurodegenerative diseases like Alzheimer's.[3][7] By inhibiting 11β-HSD1, this compound reduces the intracellular production of cortisol in the brain without significantly altering systemic cortisol levels.[4][7] This targeted reduction of brain cortisol is hypothesized to mitigate the detrimental effects of glucocorticoid excess on neuronal function, potentially improving cognitive outcomes.[7]
The signaling pathway influenced by this compound is depicted in the following diagram:
This compound inhibits 11β-HSD1, blocking cortisol production.
Pharmacological Properties
Pharmacokinetics
Clinical studies in healthy human subjects have characterized the pharmacokinetic profile of this compound.
| Parameter | Value | Condition | Source |
| Terminal Half-life (t₁/₂) | 10 - 14 hours | Multiple doses | [4][5][7][8] |
| Time to Maximum Plasma Concentration (Tₘₐₓ) | 3.5 - 4 hours | Single oral dose | [7] |
| Brain Penetration | Concentrations in CSF were 33% of free plasma levels | Following multiple doses | [4][5][7][8] |
| Peak CSF Concentration | 9-fold greater than the this compound IC₅₀ | Following multiple doses | [4][5][8] |
| Mean CSF Concentration | 69.8 ng/mL (range: 41.2 to 99.9 ng/mL) | 35 mg twice daily for 4 days | [3] |
Pharmacodynamics
The pharmacodynamic effects of this compound have been assessed through biomarkers of 11β-HSD1 inhibition.
| Parameter | Observation | Dose | Source |
| Urinary Tetrahydrocortisols/Tetrahydrocortisone Ratio | Reduced, indicating maximal 11β-HSD1 inhibition in the liver | 10 mg and above | [4][5][7][8] |
| Plasma Adrenocorticotropic Hormone (ACTH) | Elevated (marker of systemic enzyme inhibition) | 10 mg and above | [4][5][8] |
| Plasma Cortisol | Unchanged | 10 mg and above | [4][5][8] |
Experimental Protocols
The following provides a summary of the methodologies employed in the key clinical studies of this compound.
Single and Multiple Ascending Dose Studies
Objective: To determine the safety, pharmacokinetic, and pharmacodynamic characteristics of this compound in healthy human subjects.[4][5][8]
Methodology:
-
Study Design: Double-blind, randomized, placebo-controlled, single and multiple ascending dose studies.[3][4]
-
Participants: Healthy male and female subjects.[7]
-
Single Ascending Dose Cohorts: 2, 5, 10, 18, 25, and 35 mg of this compound administered orally.[3]
-
Multiple Ascending Dose Cohorts: 10, 20, and 35 mg of this compound or placebo administered twice daily for 9.5 days.[3][7]
-
Pharmacokinetic Sampling: Plasma samples were collected at predetermined time points to measure this compound concentrations.[7]
-
Pharmacodynamic Assessments: Urinary tetrahydrocortisols/tetrahydrocortisone ratio and plasma ACTH levels were measured.[4][7]
Cerebrospinal Fluid (CSF) Study
Objective: To confirm the brain penetration of this compound.[3]
Methodology:
-
Participants: Healthy male subjects.[7]
-
Dosing Regimen: 35 mg of this compound administered twice daily for 4 days.[3][7]
-
CSF and Plasma Sampling: A single CSF sample was collected 5 hours post-final dose, corresponding to the plasma Tₘₐₓ. Plasma pharmacokinetic samples were also taken.[7]
-
Analysis: this compound concentrations in both CSF and plasma were determined.[3]
The workflow for the clinical evaluation of this compound is illustrated below:
Clinical development workflow for this compound.
Conclusion
This compound is a well-characterized, brain-penetrant inhibitor of 11β-HSD1 with a favorable pharmacokinetic and pharmacodynamic profile in early clinical studies. Its ability to selectively reduce cortisol levels in the brain without altering systemic concentrations makes it a promising therapeutic agent for a range of neurological and metabolic disorders. The data presented in this technical guide provide a solid foundation for further research and development of this compound.
References
- 1. This compound | C19H19N5O2S | CID 137530063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Emestedastat - Wikipedia [en.wikipedia.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Selection and early clinical evaluation of the brain-penetrant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor this compound (Xanamem™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Selection and early clinical evaluation of the brain‐penetrant 11β‐hydroxysteroid dehydrogenase type 1 (11β‐HSD1) inhibitor this compound (Xanamem™) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
UE2343: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
UE2343, also known as Emestedastat and Xanamem™, is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] This enzyme is responsible for the conversion of inactive cortisone to active cortisol within cells, and its inhibition is a promising therapeutic strategy for conditions associated with excess cortisol, such as Alzheimer's disease, major depressive disorder, and Fragile X syndrome.[1] This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, drawing from available scientific literature and patent filings.
Chemical Profile
| Identifier | Value |
| IUPAC Name | [(1R,5S)-3-hydroxy-3-pyrimidin-2-yl-8-azabicyclo[3.2.1]octan-8-yl]-[5-(1H-pyrazol-4-yl)thiophen-3-yl]methanone |
| Molecular Formula | C₁₉H₁₉N₅O₂S |
| Molecular Weight | 381.45 g/mol |
| CAS Number | 1346013-80-6 |
| Synonyms | Emestedastat, Xanamem, UE-2343 |
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of the final amido-thiophene structure. The detailed synthetic methods are described in patent applications WO2011033255 and WO2011135276.[2] While the full experimental details from the patents are not publicly available, the general approach involves the synthesis of key intermediates followed by their coupling.
Based on the medicinal chemistry optimization of a series of amido-thiophene analogues, the synthesis likely proceeds through the preparation of two key fragments: the substituted thiophene carboxylic acid and the bicyclic amine core.[2]
Diagram of the Proposed Synthesis Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols (General Procedures)
The synthesis of related amido-thiophene compounds typically involves the following general steps:
-
Synthesis of the Thiophene Carboxylic Acid Intermediate: This often starts with a functionalized thiophene that undergoes a series of reactions, including metal-catalyzed cross-coupling to introduce the pyrazole moiety, followed by carboxylation.
-
Synthesis of the Bicyclic Amine Intermediate: The synthesis of the 3-hydroxy-3-(pyrimidin-2-yl)-8-azabicyclo[3.2.1]octane core can be achieved from a commercially available starting material like tropinone. This involves a nucleophilic addition of a pyrimidinyl organometallic reagent to the ketone.
-
Amide Coupling: The final step is the coupling of the carboxylic acid and the amine. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine or diisopropylethylamine are commonly used.
Purification of this compound
The purification of the final compound is crucial to remove unreacted starting materials, reagents, and byproducts. A multi-step purification process is typically employed for small molecule drug candidates like this compound.
Diagram of the Purification Workflow
Caption: General purification workflow for this compound.
Experimental Protocols (General Procedures)
-
Aqueous Work-up and Extraction: Following the final reaction, the crude product is typically subjected to an aqueous work-up. This involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous solution (e.g., water, brine, or a dilute acid or base solution) to remove inorganic salts and water-soluble impurities.
-
Chromatographic Purification: The primary method for purifying organic compounds is chromatography. For a molecule with the polarity of this compound, the following techniques are likely employed:
-
Flash Column Chromatography: The crude material is loaded onto a silica gel column and eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane). Fractions are collected and analyzed (e.g., by thin-layer chromatography or LC-MS) to identify those containing the pure product.
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often used. A reversed-phase column (e.g., C18) with a mobile phase gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common choice for this type of molecule.
-
-
Crystallization: The final step to obtain a highly pure, crystalline solid is crystallization. The purified amorphous solid from chromatography is dissolved in a minimal amount of a hot solvent or solvent mixture and allowed to cool slowly. The pure compound will crystallize out of the solution, leaving impurities behind in the mother liquor. The choice of solvent is critical and is determined through solubility studies.
Analytical Characterization and Data
The purity and identity of this compound are confirmed using a variety of analytical techniques.
| Analytical Technique | Purpose | Expected Data |
| LC-MS/MS | To determine purity and confirm molecular weight. | A single major peak in the chromatogram with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺. |
| ¹H NMR Spectroscopy | To confirm the chemical structure and identify protons. | A spectrum with chemical shifts, integration values, and coupling patterns consistent with the structure of this compound. |
| ¹³C NMR Spectroscopy | To confirm the chemical structure and identify carbon atoms. | A spectrum showing the expected number of carbon signals corresponding to the molecule's structure. |
| High-Resolution Mass Spectrometry (HRMS) | To determine the exact mass and confirm the elemental composition. | A measured mass that is within a few parts per million (ppm) of the calculated exact mass. |
| Elemental Analysis | To determine the percentage composition of C, H, N, and S. | Experimental percentages that are in close agreement with the calculated theoretical values. |
Conclusion
The synthesis and purification of this compound are multi-step processes that require careful execution and rigorous analytical control to ensure the production of a high-purity active pharmaceutical ingredient. While the specific, detailed protocols are proprietary and contained within patent literature, this guide provides a comprehensive overview of the likely synthetic strategies and purification workflows based on established principles of medicinal and process chemistry. For researchers and drug development professionals, understanding these methodologies is crucial for the successful development and manufacturing of this promising therapeutic agent.
References
The Mechanism of Action of UE2343 on 11β-HSD1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
UE2343, also known as Xanamem™, is a potent, selective, and brain-penetrant small molecule inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is a critical regulator of intracellular glucocorticoid levels, catalyzing the conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound effectively reduces the production of cortisol within specific tissues, particularly the brain and liver. This mechanism has been investigated as a therapeutic strategy for conditions associated with excess glucocorticoid activity, most notably for the treatment of cognitive impairment in Alzheimer's disease. This document provides an in-depth overview of the mechanism of action, potency, selectivity, pharmacokinetics, and pharmacodynamics of this compound, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action
The primary mechanism of action of this compound is the targeted inhibition of 11β-HSD1. This enzyme is highly expressed in glucocorticoid-sensitive tissues, including the liver, adipose tissue, and key areas of the central nervous system such as the hippocampus.[1] Within the cell, 11β-HSD1 acts as a reductase, regenerating active cortisol from circulating inactive cortisone, thereby amplifying local glucocorticoid signaling.[1]
Chronic elevation of glucocorticoids in the brain is linked to hippocampal atrophy and cognitive decline, representing a key pathological feature in neurodegenerative diseases like Alzheimer's.[2] this compound selectively binds to and inhibits 11β-HSD1, which blocks this intracellular cortisol regeneration. This leads to a reduction of glucocorticoid exposure in the brain without significantly altering systemic cortisol circulation, which is crucial for maintaining the body's natural stress response.[3][4]
Quantitative Data
The following tables summarize the key quantitative parameters defining the profile of this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Target | Cell Line | Value | Reference |
| IC₅₀ | Human 11β-HSD1 | HEK293 (stably transfected) | < 50 nM | [3] |
| IC₅₀ | Human 11β-HSD2 | Not specified | > 10,000 nM (> 10 µM) | [3] |
| Selectivity Ratio | 11β-HSD2 / 11β-HSD1 | - | > 200-fold | Calculated |
Table 2: Human Pharmacokinetic Properties (Multiple Ascending Doses)
| Parameter | Value | Condition | Reference |
| Route of Administration | Oral | Healthy Subjects | [3][4] |
| Terminal Half-life (t½) | 10 - 14 hours | Healthy Subjects | [3][4][5] |
| Brain Penetration | Yes | Healthy Subjects | [2][3][5] |
| CSF Concentration | 33% of free plasma levels | Healthy Subjects | [3][4][5] |
| Peak CSF Concentration | 9-fold greater than IC₅₀ | Healthy Subjects | [2][3][4][5] |
Table 3: Human Pharmacodynamic Markers (Multiple Doses)
| Marker | Effect | Dose | Implication | Reference |
| Urinary THF/THE Ratio | Reduced | ≥ 10 mg | Target engagement and maximal 11β-HSD1 inhibition in the liver | [3][4][5] |
| Plasma ACTH | Elevated | ≥ 10 mg | Systemic enzyme inhibition leading to compensatory HPA axis activation | [3][4] |
| Plasma Cortisol | Unchanged | ≥ 10 mg | Selective intracellular inhibition without affecting systemic levels | [3][4] |
| Tetrahydrocortisols to Tetrahydrocortisone ratio |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of findings.
11β-HSD1 Enzyme Inhibition Assay (Cell-Based)
This protocol outlines the method used to determine the IC₅₀ of this compound in a cellular environment, as referenced by Webster et al. (2017).
Reference: The protocol is based on the method described by Sooy et al., J Neurosci. 2010.[3]
Objective: To quantify the potency of this compound in inhibiting the conversion of cortisone to cortisol by human 11β-HSD1 in intact cells.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with a construct containing the full-length gene for human 11β-HSD1.
-
Substrate: Cortisone.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Medium: Serum-free cell culture medium.
-
Detection System: Method to quantify cortisol production (e.g., Homogeneous Time-Resolved Fluorescence (HTRF) assay, ELISA, or LC-MS/MS).
Procedure:
-
Cell Plating: Seed the stably transfected HEK293 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay medium to create a range of test concentrations. Include vehicle-only (e.g., DMSO) controls for 0% inhibition and a control with a known inhibitor for 100% inhibition.
-
Compound Incubation: Remove the growth medium from the cells and add the assay medium containing the various concentrations of this compound or control solutions. Pre-incubate the cells with the compound for a specified period (e.g., 30-60 minutes) at 37°C.
-
Substrate Addition: Add cortisone to all wells at a final concentration near its Km value for the enzyme to initiate the reaction.
-
Enzymatic Reaction: Incubate the plates for a defined period (e.g., 2-4 hours) at 37°C to allow for the enzymatic conversion of cortisone to cortisol.
-
Quantification: Terminate the reaction and measure the amount of cortisol produced in the supernatant using a validated detection method.
-
Data Analysis: Plot the cortisol concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the 11β-HSD1 enzymatic activity.
Human Pharmacokinetic and Pharmacodynamic Studies
This protocol provides a summary of the clinical study design used to evaluate the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in humans.
Reference: Webster et al., Br J Pharmacol. 2017.[3]
Objective: To assess the safety, tolerability, PK profile, and evidence of target engagement of this compound in healthy human subjects.
Study Design: Double-blind, randomized, placebo-controlled, single and multiple ascending dose studies.
Phases:
-
Single Ascending Dose (SAD):
-
Subjects: Healthy adult volunteers.
-
Dosing: Subjects received a single oral dose of this compound (e.g., 2, 5, 10, 18, 25, and 35 mg) or a placebo.[1]
-
Sampling: Serial blood samples were collected over a period of time (e.g., 24-72 hours) to determine plasma concentrations of this compound and its metabolites. Safety and tolerability were monitored throughout.
-
-
Multiple Ascending Dose (MAD):
-
Subjects: Healthy adult volunteers.
-
Dosing: Subjects received multiple oral doses of this compound (e.g., 10, 20, and 35 mg) or a placebo, typically twice daily for several days (e.g., 9.5 days).[1]
-
PK Sampling: Blood samples were collected at various time points, including at steady-state, to determine key PK parameters like t½, Cmax, and AUC.
-
PD Sampling:
-
Urine: 24-hour urine collections were performed to measure the ratio of cortisol metabolites (tetrahydrocortisols, THF) to cortisone metabolites (tetrahydrocortisone, THE). A decrease in the THF/THE ratio indicates inhibition of 11β-HSD1 in the liver.
-
Blood: Plasma samples were analyzed for ACTH levels. An increase in ACTH is an expected physiological response to systemic 11β-HSD1 inhibition.
-
-
CSF Sampling: In a specific cohort, cerebrospinal fluid (CSF) was collected to confirm the penetration of this compound into the central nervous system and to measure its concentration.
-
Analytical Methods:
-
Quantification of this compound in plasma and CSF was performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Urinary steroid metabolites (THFs and THE) were measured using gas chromatography-mass spectrometry (GC/MS).
-
Plasma ACTH was measured using a validated immunoassay.
Conclusion
This compound is a well-characterized inhibitor of 11β-HSD1 with high potency and excellent selectivity over its isozyme, 11β-HSD2. Its mechanism of action—reducing intracellular cortisol regeneration in the brain—is a targeted approach to mitigating the detrimental effects of glucocorticoid excess on cognitive function. Clinical studies have confirmed that it is orally bioavailable, penetrates the blood-brain barrier, and achieves concentrations in the CSF sufficient for robust target engagement. Pharmacodynamic data from human trials provide clear evidence of both liver and systemic 11β-HSD1 inhibition at clinically relevant doses. These characteristics establish this compound as a suitable clinical candidate for testing the hypothesis that inhibiting 11β-HSD1 in the brain can provide therapeutic benefits for patients with Alzheimer's disease and other cognitive disorders.
References
- 1. Selection and early clinical evaluation of the brain-penetrant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor this compound (Xanamem™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Partial deficiency or short-term inhibition of 11beta-hydroxysteroid dehydrogenase type 1 improves cognitive function in aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. probiologists.com [probiologists.com]
UE2343 (Xanamem®): A Technical Overview of its Discovery and Development
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
UE2343, also known as Xanamem® and emestedastat, is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The enzyme 11β-HSD1 plays a crucial role in the intracellular regeneration of active cortisol from inactive cortisone, thereby amplifying local glucocorticoid action in tissues such as the brain and liver. Elevated cortisol levels in the brain have been implicated in the cognitive decline associated with neurodegenerative conditions, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing important pathways and processes. While this compound demonstrated a favorable safety profile and target engagement in early clinical trials, it did not meet its primary cognitive endpoints in a Phase 2 study in patients with mild dementia due to Alzheimer's disease. This document aims to serve as a detailed resource for researchers and professionals in the field of drug development.
Discovery and Preclinical Development
Lead Optimization and Chemical Synthesis
This compound was identified through a medicinal chemistry program focused on the optimization of a series of amido-thiophene analogues.[1][2][3][4] The primary objective was to develop potent and selective 11β-HSD1 inhibitors with pharmacokinetic properties suitable for oral administration and efficient penetration of the blood-brain barrier.[2][3] The synthesis of these analogues involved strategic multicomponent reactions to explore the structure-activity relationship and refine the pharmacological profile.[5][6]
Mechanism of Action
This compound exerts its pharmacological effect by inhibiting the 11β-HSD1 enzyme.[7] This enzyme is a key component of the intracellular glucocorticoid signaling pathway, responsible for converting cortisone to the active glucocorticoid, cortisol. By blocking this conversion, this compound effectively reduces the intracellular concentration of cortisol in target tissues, including the brain.[7]
Preclinical Pharmacology
This compound was identified as a potent inhibitor of 11β-HSD1.[2][3] While the precise IC50 value for this compound against 11β-HSD1 is not publicly available in the reviewed literature, its potency has been consistently highlighted.[2][3][4] Preclinical studies in rodent models demonstrated that inhibition of 11β-HSD1 can improve cognitive function.[8]
Table 1: Preclinical Data Summary
| Parameter | Value | Reference |
| Target | 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | [7] |
| Mechanism of Action | Inhibition of cortisol regeneration | [7] |
| In Vitro Potency (IC50) | Data not publicly available | - |
| CYP450 Inhibition | [9][10] | |
| - CYP2C19 | 1.7 µM (moderate inhibition) | [9][10] |
| - CYP1A2, 2D6, 2C9, 3A4 | >50 µM (no significant inhibition) | [9][10] |
Clinical Development
Phase 1 Clinical Trials
This compound has been evaluated in several Phase 1 clinical trials in healthy subjects to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics.[2][9] These studies included single ascending dose (SAD) and multiple ascending dose (MAD) designs.[9]
2.1.1. Pharmacokinetics
This compound demonstrated oral bioavailability and brain penetration.[2][3][4] Following oral administration, plasma levels were generally dose-proportional after multiple doses.[2][3] The terminal half-life ranged from 10 to 14 hours.[2][3] Notably, concentrations of this compound in the cerebrospinal fluid (CSF) were found to be 33% of free plasma levels, and the peak concentration in the CSF was ninefold greater than the in vitro IC50.[2][3][4]
Table 2: Phase 1 Pharmacokinetic Parameters of this compound
| Parameter | Value | Study Population | Reference |
| Terminal Half-life (t½) | 10 - 14 hours | Healthy Subjects | [2][3] |
| CSF Concentration | 33% of free plasma levels | Healthy Subjects | [2][3][4] |
| Peak CSF Concentration | 9x greater than IC50 | Healthy Subjects | [2][3][4] |
| Cmax, AUC | Detailed dose-escalation data not publicly available | Healthy Subjects | - |
2.1.2. Pharmacodynamics
Pharmacodynamic assessments confirmed target engagement. At doses of 10 mg and above, this compound led to an elevation in plasma adrenocorticotropic hormone (ACTH), a marker of systemic 11β-HSD1 inhibition.[2][3] Furthermore, a reduction in the urinary tetrahydrocortisols/tetrahydrocortisone (THFs/THE) ratio was observed at these doses, indicating maximal inhibition of 11β-HSD1 in the liver.[2][3] Plasma cortisol levels, however, remained unchanged.[2][3]
2.1.3. Safety and Tolerability
This compound was generally safe and well-tolerated in Phase 1 studies.[2][3][8] No major safety issues were reported.[2][3]
Phase 2 Clinical Trial (XanADu)
The XanADu study was a Phase 2, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in individuals with mild dementia due to Alzheimer's disease.[8] Participants received a daily oral dose of 10 mg of this compound or a placebo.[8]
2.2.1. Efficacy Outcomes
The trial did not meet its primary and secondary cognitive endpoints.[8] There were no statistically significant differences observed between the this compound and placebo groups on measures of cognition and function.[8]
Table 3: XanADu Phase 2 Trial - Key Efficacy Endpoint Results (Qualitative)
| Endpoint | Result | Reference |
| Primary Cognitive Endpoint | No statistically significant difference vs. placebo | [8] |
| Secondary Cognitive & Functional Endpoints | No statistically significant difference vs. placebo | [8] |
| Subgroup Analysis (High pTau) | Potential for slowing disease progression (Exploratory) | [11] |
Note: Specific numerical data for endpoints such as ADAS-Cog and ADCS-ADL were not publicly available in the reviewed literature.
2.2.2. Safety and Target Engagement
Consistent with Phase 1 findings, the 10 mg daily dose of this compound was found to be safe and well-tolerated.[8] The study also confirmed the pharmacological activity of this compound, demonstrating target engagement through biomarker analysis.[8]
Experimental Protocols
11β-HSD1 Inhibition Assay
The in vitro inhibition of 11β-HSD1 by this compound was determined using a cell-based assay. A detailed protocol for a similar assay is described by Sooy et al. (2010).[8] The general principles of such an assay are as follows:
-
Cell Culture: A stable cell line expressing the human 11β-HSD1 enzyme is cultured under standard conditions.
-
Compound Incubation: The cells are incubated with varying concentrations of the test compound (this compound).
-
Substrate Addition: A labeled substrate of 11β-HSD1 (e.g., radiolabeled cortisone) is added to the cells.
-
Enzyme Reaction: The cells are incubated for a defined period to allow the enzymatic conversion of the substrate to the product (cortisol).
-
Product Quantification: The reaction is stopped, and the amount of labeled product is quantified using an appropriate method, such as scintillation counting or chromatography.
-
IC50 Determination: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Pharmacokinetic Analysis
The pharmacokinetic parameters of this compound in human subjects were determined following single and multiple oral doses. The general methodology for such a study involves:
-
Study Design: A single-center, randomized, double-blind, placebo-controlled design is typically employed.[9]
-
Subject Population: Healthy male and/or female volunteers meeting specific inclusion and exclusion criteria are enrolled.[9]
-
Dosing: Subjects receive single or multiple oral doses of this compound or placebo.[9]
-
Sample Collection: Serial blood samples are collected at predefined time points before and after dosing.[12]
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14] The validation of the bioanalytical method ensures its accuracy, precision, selectivity, and stability.[13][14]
-
Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½.[10][15]
Clinical Trial Protocol (XanADu - Simplified)
The XanADu Phase 2 trial followed a standard design for assessing the efficacy and safety of a novel therapeutic in Alzheimer's disease. A simplified overview of the protocol is as follows:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[8]
-
Patient Population: Individuals diagnosed with mild dementia due to probable Alzheimer's disease, based on established clinical criteria.[8]
-
Intervention: Oral administration of 10 mg this compound or a matching placebo once daily for a specified duration.[8]
-
Outcome Measures:
-
Primary Endpoint: A standardized cognitive assessment scale (e.g., Alzheimer's Disease Assessment Scale-Cognitive Subscale - ADAS-Cog).[11][16][17]
-
Secondary Endpoints: Other cognitive and functional assessments (e.g., Alzheimer's Disease Cooperative Study-Activities of Daily Living - ADCS-ADL), safety, and tolerability.[11][16]
-
-
Statistical Analysis: The primary analysis compares the change from baseline in the primary endpoint between the this compound and placebo groups.
Conclusion
This compound is a well-characterized 11β-HSD1 inhibitor that has undergone a systematic discovery and development process. Preclinical and early clinical studies established its desired pharmacological profile, including oral bioavailability, brain penetration, and target engagement. Despite a favorable safety profile, the Phase 2 XanADu trial did not demonstrate a statistically significant cognitive benefit at a 10 mg daily dose in a broad population with mild dementia due to Alzheimer's disease. Subsequent exploratory analyses have suggested a potential benefit in a subgroup of patients with high tau pathology, indicating a possible avenue for future investigation. The development history of this compound provides valuable insights into the therapeutic potential and challenges of targeting the 11β-HSD1 pathway for the treatment of cognitive disorders.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Selection and early clinical evaluation of the brain-penetrant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor this compound (Xanamem™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selection and early clinical evaluation of the brain‐penetrant 11β‐hydroxysteroid dehydrogenase type 1 (11β‐HSD1) inhibitor this compound (Xanamem™) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Partial deficiency or short-term inhibition of 11beta-hydroxysteroid dehydrogenase type 1 improves cognitive function in aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Understanding drug-drug interaction and pharmacogenomic changes in pharmacokinetics for metabolized drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the efficacy of updated drugs for the treatment on the improvement of cognitive function in patients with Alzheimer 's disease: A systematic review and network meta- analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. japsonline.com [japsonline.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Experimental Drug Improves Cognition, Memory in Alzheimer's | MDedge [mdedge.com]
- 17. researchgate.net [researchgate.net]
UE2343 (Xanamem): A Deep Dive into Preclinical Research Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
UE2343, also known as Xanamem, is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is a key regulator of intracellular cortisol levels, converting inactive cortisone to active cortisol, particularly in brain regions critical for memory and cognition, such as the hippocampus.[1][2] Chronically elevated cortisol levels have been linked to the progression of Alzheimer's disease and other neurodegenerative conditions.[1] Xanamem was developed as a potential therapeutic agent to mitigate the detrimental effects of excess cortisol in the brain.[3][4][5] This technical guide provides a comprehensive overview of the preclinical research findings for this compound, focusing on its in vitro and in vivo pharmacology, pharmacokinetics, and the methodologies employed in its early-stage evaluation.
Core Mechanism of Action
Xanamem's primary mechanism of action is the inhibition of 11β-HSD1, which leads to a reduction of intracellular cortisol production.[1] This targeted action within brain cells is designed to modulate signaling pathways and underlying disease processes associated with elevated cortisol levels, without disrupting the normal systemic cortisol homeostasis regulated by the adrenal glands.[6]
dot
Caption: this compound (Xanamem) inhibits 11β-HSD1, reducing intracellular cortisol.
In Vitro Pharmacology
The preclinical evaluation of this compound began with a series of in vitro assays to determine its potency, selectivity, and drug-like properties.
Quantitative Data Summary
| Parameter | Value | Cell Line/Assay Condition |
| 11β-HSD1 Inhibition (IC50) | < 50 nM | HEK293 cells stably transfected with human 11β-HSD1 |
| 11β-HSD2 Inhibition (IC50) | > 10 µM | Not specified |
| CYP450 Inhibition (IC50) | ||
| - 1A2, 2D6, 2C9, 3A4 | > 50 µM | Not specified |
| - 2C19 | 1.7 µM | Not specified |
Experimental Protocols
11β-HSD1 Inhibition Assay: The inhibitory activity of this compound on human 11β-HSD1 was assessed using a whole-cell assay.[7]
-
Cell Line: Human embryonic kidney (HEK293) cells stably transfected with a construct containing the full-length gene for the human 11β-HSD1 enzyme were used.
-
Assay Principle: The assay measures the conversion of cortisone to cortisol by 11β-HSD1.
-
Procedure:
-
Cells were incubated with cortisone as a substrate.
-
Various concentrations of this compound were added to the cell cultures.
-
The amount of cortisol produced was quantified, likely using methods such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).
-
The IC50 value, the concentration of this compound required to inhibit 50% of the 11β-HSD1 activity, was calculated.
-
dot
Caption: Workflow for the in vitro 11β-HSD1 inhibition assay.
CYP450 Inhibition Assays: Standard in vitro assays were used to evaluate the potential of this compound to inhibit major cytochrome P450 enzymes.[7][8]
-
Methodology: These assays typically involve incubating human liver microsomes with specific CYP450 substrates and a range of this compound concentrations.
-
Readout: The formation of a substrate-specific metabolite is measured to determine the inhibitory effect of this compound.
In Vivo Preclinical Studies
Due to the fact that this compound does not bind to rodent 11β-HSD1, preclinical efficacy studies in mouse models of Alzheimer's disease were conducted using a closely related analog, UE2316.[9] Pharmacokinetic studies, however, were performed with this compound in rats to assess its brain penetration.
Pharmacokinetics in Rats
Objective: To determine the brain penetration of this compound.
Key Findings:
-
This compound was found to be orally bioavailable and brain-penetrant.[3]
-
The concentration of this compound in the brain was 43% of the free plasma concentration.[3]
Experimental Protocol:
-
Animal Model: Rats were used for these studies.
-
Dosing: this compound was administered orally.
-
Sample Collection: Plasma and brain tissue were collected at various time points post-dosing.
-
Analysis: The concentrations of this compound in plasma and brain homogenates were determined using a sensitive analytical method, likely LC-MS/MS.
-
Data Calculation: The brain-to-plasma concentration ratio was calculated to assess the extent of brain penetration.
Efficacy in a Mouse Model of Alzheimer's Disease (using UE2316)
Objective: To evaluate the effect of a close analog of Xanamem, UE2316, on cognitive function and Alzheimer's disease pathology in a transgenic mouse model.
Animal Model: Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP) and develop age-dependent cognitive deficits and amyloid-β (Aβ) plaques, were used.[3][9]
Quantitative Data Summary (UE2316 in Tg2576 mice):
| Study Duration | Age of Mice | Treatment | Key Findings |
| 4 weeks | 14 months | UE2316 | - Improved memory performance.- Reduced number of Aβ plaques in the cerebral cortex.[9] |
| Up to 13 months | Young | UE2316 | - Prevented cognitive decline.- Did not prevent Aβ plaque formation.[9] |
Experimental Protocols:
-
Cognitive Assessment: Memory function was likely assessed using standard behavioral tests for rodents, such as the Morris water maze or passive avoidance tests.
-
Pathology Assessment:
-
Following the treatment period, mice were euthanized, and their brains were collected.
-
Brain tissue was processed for histological analysis.
-
Immunohistochemistry using antibodies specific for Aβ was performed to visualize and quantify Aβ plaques.
-
The number and area of plaques in specific brain regions (e.g., cortex and hippocampus) were measured.
-
dot
Caption: Workflow for in vivo efficacy studies in a mouse model of Alzheimer's disease.
Preclinical Safety and Tolerability
In early-stage studies, this compound was found to be safe and well-tolerated in human subjects.[4] No major safety issues were reported in single and multiple ascending dose studies.[3]
Conclusion
The preclinical data for this compound (Xanamem) and its analog, UE2316, demonstrate a promising profile for a novel therapeutic agent targeting the 11β-HSD1 enzyme. The in vitro studies confirmed its high potency and selectivity for the target enzyme. While direct efficacy studies of this compound in rodent models were not feasible due to species-specific binding differences, the positive cognitive and pathological outcomes observed with a close analog in a transgenic mouse model of Alzheimer's disease provide a strong rationale for its clinical development. The favorable pharmacokinetic properties, including its ability to penetrate the brain, further support its potential as a CNS-acting drug. These preclinical findings laid a solid foundation for the subsequent clinical evaluation of Xanamem in human populations.
References
- 1. Selection and early clinical evaluation of the brain-penetrant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor this compound (Xanamem™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain 11β-Hydroxysteroid Dehydrogenase Type 1 Occupancy by Xanamem™ Assessed by PET in Alzheimer’s Disease and Cognitively Normal Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Xanamem™ identified as a good candidate to investigate for the treatment of Alzheimer’s disease – Phase I data published in the British Journal of Pharmacology | Boyds [boydconsultants.com]
- 5. Role of 11β-Hydroxysteroid Dehydrogenase and Mineralocorticoid Receptor on Alzheimer’s Disease Onset: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Selection and early clinical evaluation of the brain‐penetrant 11β‐hydroxysteroid dehydrogenase type 1 (11β‐HSD1) inhibitor this compound (Xanamem™) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute Inhibition of 11β-Hydroxysteroid Dehydrogenase Type-1 Improves Memory in Rodent Models of Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Pharmacological Profile of Emesedastat (UE2343): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emesedastat (also known as UE2343 and Xanamem™) is a potent, selective, and orally bioavailable small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the intracellular regulation of glucocorticoids by converting inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in tissues such as the brain, liver, and adipose tissue. By inhibiting 11β-HSD1, emesedastat reduces the production of cortisol in these tissues without significantly affecting systemic cortisol levels. This targeted mechanism of action has positioned emesedastat as a promising therapeutic candidate for neurological disorders where excess brain cortisol is implicated, most notably Alzheimer's disease. This technical guide provides a comprehensive overview of the pharmacological profile of emesedastat, detailing its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and clinical development.
Introduction
Glucocorticoids are essential steroid hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and stress responses. While systemic circulation of glucocorticoids is tightly controlled by the hypothalamic-pituitary-adrenal (HPA) axis, local tissue concentrations are further modulated by the intracellular enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). 11β-HSD1 catalyzes the conversion of inactive cortisone to the active glucocorticoid, cortisol.[1][2][3] Overactivity of 11β-HSD1, particularly in the brain, has been linked to cognitive impairment and the pathophysiology of Alzheimer's disease.[4] Emesedastat is a brain-penetrant 11β-HSD1 inhibitor developed to mitigate the detrimental effects of excess cortisol in the brain.[1][2]
Mechanism of Action
Emesedastat is a potent and selective inhibitor of the 11β-HSD1 enzyme. By blocking the action of 11β-HSD1, emesedastat prevents the intracellular regeneration of cortisol from cortisone. This leads to a reduction of active glucocorticoid levels within specific tissues expressing the enzyme, such as the brain and liver. A key feature of this mechanism is the tissue-specific modulation of cortisol levels without altering systemic circulating cortisol concentrations, thus avoiding the side effects associated with systemic glucocorticoid suppression.[1][3]
Figure 1: Mechanism of action of emesedastat in inhibiting 11β-HSD1-mediated cortisol production.
In Vitro Pharmacology
The in vitro pharmacological properties of emesedastat have been characterized through a series of assays to determine its potency, selectivity, and metabolic stability.
Enzyme Inhibition
The inhibitory activity of emesedastat against human 11β-HSD1 was assessed in a cell-based assay using HEK293 cells stably expressing the enzyme. The potency of emesedastat is summarized in the table below.
| Parameter | Value | Reference |
| IC50 (Human 11β-HSD1) | 26 nM | [1] |
Selectivity
Emesedastat has demonstrated a clean off-target profile in a diversity screen against a panel of 29 enzymes and 72 receptors, including the glucocorticoid and mineralocorticoid receptors.[4] While no significant inhibition was observed for CYP450 isoforms 1A2, 2D6, 2C9, or 3A4 (IC50 >50 μM), moderate inhibition of CYP2C19 (IC50 = 1.7 μM) was noted.[4]
Metabolic Stability
The metabolic stability of emesedastat was evaluated in liver microsomes from different species.
| Species | Stability | Reference |
| Human Liver Microsomes | High | [1] |
| Rat Liver Microsomes | Moderate | [1] |
| Dog Liver Microsomes | Moderate | [1] |
Plasma Protein Binding
The extent of plasma protein binding was determined for emesedastat across different species.
| Species | Protein Binding (%) | Reference |
| Human | >99% | [1] |
| Rat | >99% | [1] |
| Dog | >99% | [1] |
Experimental Protocols
11β-HSD1 Inhibition Assay
References
- 1. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 2. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Urine ratio of tetrahydrocortisol to tetrahydrodeoxycortisol to screen for the systemic administration of cortisone and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Behavioral Test Battery to Assess Learning and Memory in 129S6/Tg2576 Mice | PLOS One [journals.plos.org]
UE2343: A Technical Overview for Drug Development Professionals
An In-depth Guide to the 11β-HSD1 Inhibitor, Xanamem™
This technical guide provides a comprehensive overview of UE2343, also known as Xanamem™, a brain-penetrant inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on the compound's properties, mechanism of action, and early clinical evaluation.
Core Compound Information
This compound is a synthetic organic compound identified as a potent and selective inhibitor of 11β-HSD1.[1][2] It is under development for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease, by modulating glucocorticoid levels in the brain.[1][3]
| Property | Value | Source |
| CAS Number | 1346013-80-6 | [4][5][6][7] |
| Molecular Formula | C19H19N5O2S | [4][5][7][8] |
| Molecular Weight | 381.45 g/mol | [4][7][8] |
| Synonyms | Xanamem, UE-2343 | [5][7][9] |
Mechanism of Action and Signaling Pathway
This compound's therapeutic potential lies in its ability to inhibit the 11β-HSD1 enzyme. This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a key glucocorticoid.[8] Elevated levels of cortisol in the brain are associated with cognitive impairment and the progression of Alzheimer's disease.[8][10] By inhibiting 11β-HSD1, this compound reduces the production of cortisol within brain cells, thereby mitigating its detrimental effects.[3]
The proposed signaling pathway involves the reduction of intracellular cortisol, which in turn is expected to lessen the downstream effects of glucocorticoid receptor activation, such as the promotion of amyloid-beta accumulation and tau hyperphosphorylation, two key pathological hallmarks of Alzheimer's disease.[8][10]
Caption: this compound inhibits 11β-HSD1, reducing cortisol production.
Experimental Protocols: Early Clinical Evaluation
The early clinical development of this compound involved single and multiple ascending dose studies in healthy human subjects to assess its safety, pharmacokinetics, and pharmacodynamics.[1][2][11]
Single Ascending Dose (SAD) Study
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single oral doses of this compound.
-
Methodology: Healthy subjects were administered single oral doses of this compound or a placebo. Doses were escalated in different cohorts of subjects. Plasma samples were collected at various time points to determine the pharmacokinetic profile. Safety and tolerability were monitored throughout the study.[11]
-
Key Findings: this compound was found to be safe and well-tolerated.[1]
Multiple Ascending Dose (MAD) Study
-
Objective: To investigate the safety, tolerability, and pharmacokinetics of multiple oral doses of this compound.
-
Methodology: Healthy subjects received multiple doses of this compound or a placebo over a defined period. Similar to the SAD study, dose levels were escalated in successive cohorts. Pharmacokinetic parameters, safety, and pharmacodynamic markers (e.g., plasma ACTH and the urinary tetrahydrocortisols/tetrahydrocortisone ratio) were assessed.[1][11]
-
Key Findings: Following multiple doses, this compound demonstrated a plasma half-life of 10 to 14 hours.[1][2][12] Evidence of target engagement was observed through the elevation of plasma adrenocorticotropic hormone (ACTH) and a reduction in the urinary THF/THE ratio at doses of 10 mg and above, indicating inhibition of 11β-HSD1 in the liver.[1][11]
Cerebrospinal Fluid (CSF) Penetration Study
-
Objective: To confirm the brain penetration of this compound.
-
Methodology: A study was conducted to measure the concentration of this compound in the cerebrospinal fluid of healthy subjects after administration.[11]
-
Key Findings: this compound was shown to be brain-penetrant, with CSF concentrations reaching levels predicted to be effective for inhibiting 11β-HSD1.[1][2]
Caption: this compound development from preclinical to clinical studies.
References
- 1. Selection and early clinical evaluation of the brain-penetrant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor this compound (Xanamem™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. actinogen.com.au [actinogen.com.au]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C19H19N5O2S | CID 137530063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. medkoo.com [medkoo.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 10. mdpi.com [mdpi.com]
- 11. Selection and early clinical evaluation of the brain‐penetrant 11β‐hydroxysteroid dehydrogenase type 1 (11β‐HSD1) inhibitor this compound (Xanamem™) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for UE2343 Cell-Based Assay for 11β-HSD1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids, catalyzing the conversion of inactive cortisone to active cortisol within cells.[1][2] Dysregulation of 11β-HSD1 activity is implicated in various metabolic and neurological disorders, making it a compelling therapeutic target. UE2343, also known as Xanamem™, is a potent and selective inhibitor of 11β-HSD1 that has been evaluated in clinical studies.[3][4] These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory activity of this compound and other compounds against 11β-HSD1.
The described assay utilizes human embryonic kidney (HEK293) cells stably transfected with the human 11β-HSD1 gene.[5] The activity of the enzyme is determined by measuring the production of cortisol from exogenously supplied cortisone. The inhibition of 11β-HSD1 by test compounds like this compound is quantified by a decrease in cortisol production. This protocol is adaptable for both high-throughput screening and detailed mechanistic studies.
Data Presentation
The inhibitory potency of this compound and other reference compounds against 11β-HSD1 can be quantified and compared using the half-maximal inhibitory concentration (IC50).
| Compound | Cell Line | Assay Format | IC50 (nM) | Reference |
| This compound (Xanamem™) | HEK293 (stably expressing human 11β-HSD1) | Cellular Assay | < 50 | [5] |
| Carbenoxolone | C2C12 | HTRF | ~300 | [6] |
Note: The IC50 value for this compound is reported as less than 50 nM in a cellular assay. For precise determination, a dose-response curve should be generated.
Signaling Pathway and Experimental Workflow
11β-HSD1 Signaling Pathway
The following diagram illustrates the enzymatic conversion of cortisone to cortisol by 11β-HSD1 and its subsequent activation of the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression. This compound acts by inhibiting the 11β-HSD1 enzyme.
References
- 1. Acute Inhibition of 11β-Hydroxysteroid Dehydrogenase Type-1 Improves Memory in Rodent Models of Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selection and early clinical evaluation of the brain‐penetrant 11β‐hydroxysteroid dehydrogenase type 1 (11β‐HSD1) inhibitor this compound (Xanamem™) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. selectscience.net [selectscience.net]
Application Notes and Protocols for 11β-HSD1 Inhibition in Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
UE2343, also known as Xanamem, is a brain-penetrant inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3] This enzyme is responsible for the conversion of inactive cortisone to active cortisol, a glucocorticoid, within cells. The therapeutic rationale for its use in Alzheimer's disease (AD) stems from the observation that elevated brain glucocorticoid levels are associated with cognitive decline and the progression of AD pathology.[1] By inhibiting 11β-HSD1, this compound aims to reduce intracellular cortisol levels in the brain, thereby mitigating its detrimental effects.
While clinical trials with this compound in Alzheimer's patients have been conducted, published preclinical studies detailing its administration in AD mouse models are not available.[4] However, research on other potent 11β-HSD1 inhibitors in various AD mouse models provides valuable insights into the potential therapeutic effects and experimental design for this class of compounds. This document outlines the administration and effects of these related inhibitors in preclinical models, and also clarifies the distinct findings for a similarly named compound, LX2343, which has a different mechanism of action.
Section 1: 11β-HSD1 Inhibitors in Alzheimer's Mouse Models
Mechanism of Action
11β-HSD1 inhibition is proposed to ameliorate Alzheimer's-related pathology through the following pathway:
Caption: Proposed mechanism of 11β-HSD1 inhibition.
Quantitative Data Summary
The following table summarizes the administration and effects of various 11β-HSD1 inhibitors in Alzheimer's and aging mouse models.
| Compound | Mouse Model | Age of Mice | Dosage & Administration | Duration | Key Outcomes | Reference |
| UE2316 | Tg2576 | Young | Not specified | Up to 13 months | Prevented cognitive decline, but not Aβ plaque formation. | [4] |
| UE2316 | Tg2576 | Aged | Not specified | Not specified | Improved memory and reduced Aβ plaques in the cerebral cortex. | [4] |
| RL-118 | SAMP8 | 12 months | 21 mg/kg/day via oral gavage | 4 weeks | Increased locomotor activity, improved cognitive performance (object location test), decreased phosphorylated tau (Ser-396, Ser-404), and reduced markers of oxidative stress and inflammation. | [4] |
| RL-118 | SAMP8 (on high-fat diet) | Not specified | 21 mg/kg/day via oral gavage | 2 months | Decreased glucocorticoid levels, improved glucose intolerance, reduced oxidative stress and inflammatory markers, and promoted autophagy. | [4] |
| Unnamed 11β-HSD1 inhibitor | SAMP8 | 12 months | Not specified | 4 weeks | Prevented memory deficits (novel object recognition test) and restored levels of iNOS and IL-6. | [4] |
Experimental Protocols
1. Animal Models and Drug Administration
-
Mouse Models: Commonly used models for studying 11β-HSD1 inhibitors include the Tg2576 mouse model of amyloid pathology and the SAMP8 mouse model of accelerated aging and cognitive decline.
-
Drug Formulation: The inhibitor is typically formulated in a vehicle suitable for oral administration, such as a solution or suspension.
-
Administration: Oral gavage is a common method of administration, with daily dosing over a period of several weeks to months.
2. Behavioral Testing
-
Object Location Test (OLT):
-
Habituation: Mice are habituated to the testing arena (e.g., a 40x40 cm open field) for a set period (e.g., 10 minutes) for several days.
-
Training: Two identical objects are placed in the arena, and the mouse is allowed to explore for a set time (e.g., 10 minutes).
-
Testing: After a retention interval (e.g., 24 hours), one of the objects is moved to a novel location. The time spent exploring the object in the novel location versus the familiar location is recorded. An increased exploration of the object in the novel location indicates intact spatial memory.
-
-
Novel Object Recognition (NOR) Test:
-
Habituation: Similar to the OLT.
-
Training: Two identical objects are placed in the arena, and the mouse is allowed to explore.
-
Testing: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.
-
3. Biochemical and Immunohistochemical Analysis
-
Tissue Collection: Following the final behavioral test, mice are euthanized, and brain tissue is collected. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.
-
Immunohistochemistry for Aβ Plaques:
-
Brain sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed (e.g., using formic acid).
-
Sections are blocked and then incubated with a primary antibody against Aβ (e.g., 6E10).
-
A secondary antibody conjugated to a detectable label (e.g., HRP) is applied.
-
The signal is developed using a chromogen (e.g., DAB), and sections are counterstained.
-
Plaque load is quantified using image analysis software.
-
-
Western Blot for Phosphorylated Tau:
-
Brain homogenates are prepared in lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated tau (e.g., AT8 for Ser202/Thr205, or specific antibodies for Ser-396 and Ser-404) and total tau.
-
HRP-conjugated secondary antibodies are used for detection with an enhanced chemiluminescence (ECL) substrate.
-
Band intensities are quantified, and the ratio of phosphorylated to total tau is calculated.
-
Section 2: LX2343 - A Distinct Small Molecule for AD
It is important to distinguish this compound from another similarly named compound, LX2343 . LX2343 is a small molecule that has been shown to ameliorate cognitive deficits in AD model mice through a different mechanism of action, targeting both amyloid-beta (Aβ) production and clearance.[5][6]
Mechanism of Action of LX2343
LX2343 has a dual-action mechanism:
-
Inhibition of Aβ Production: It suppresses the JNK-mediated phosphorylation of APP at Thr668 and inhibits BACE1 enzymatic activity.[5]
-
Promotion of Aβ Clearance: It acts as a non-ATP competitive PI3K inhibitor, leading to the downregulation of the AKT/mTOR signaling pathway and the promotion of autophagy.[5]
Caption: Dual mechanism of action of LX2343.
Quantitative Data Summary for LX2343
| Compound | Mouse Model | Dosage & Administration | Duration | Key Outcomes | Reference |
| LX2343 | APP/PS1 | 10 mg/kg/day, ip | 100 days | Significantly ameliorated cognitive deficits (Morris water maze) and markedly reduced Aβ pathology (senile plaques and Aβ40/42 levels) in the brain. | [5][6] |
Experimental Protocols for LX2343 Studies
1. Animal Model and Drug Administration
-
Mouse Model: APP/PS1 transgenic mice are a suitable model for studying the effects of LX2343 on amyloid pathology.
-
Administration: Intraperitoneal (ip) injection at a daily dose of 10 mg/kg for an extended period (e.g., 100 days).[6]
2. Behavioral Testing
-
Morris Water Maze (MWM):
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the pool.
-
Acquisition Phase: Mice undergo multiple trials per day for several consecutive days to learn the location of the platform. Escape latency (time to find the platform) and path length are recorded.
-
Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
3. Biochemical Analysis
-
ELISA for Aβ40/42:
-
Brain homogenates are prepared in appropriate buffers.
-
Commercially available ELISA kits for Aβ40 and Aβ42 are used to quantify the levels of soluble and insoluble Aβ in the brain.
-
-
Thioflavin S Staining for Senile Plaques:
-
Fixed brain sections are stained with a Thioflavin S solution.
-
Sections are washed and mounted.
-
Plaques are visualized using fluorescence microscopy, and the plaque burden is quantified.[5]
-
Conclusion
While direct preclinical data on the administration of this compound in Alzheimer's mouse models is lacking in the public domain, the study of other 11β-HSD1 inhibitors suggests that this class of compounds holds therapeutic potential, primarily demonstrated through improvements in cognitive function and reductions in tau pathology in relevant mouse models. The experimental protocols outlined here provide a framework for the preclinical evaluation of such compounds. Furthermore, it is crucial to differentiate this compound from the similarly named but mechanistically distinct compound LX2343, which has shown promise in reducing amyloid pathology in preclinical studies. Future research should aim to clarify the preclinical efficacy of this compound in AD mouse models to better inform its clinical development.
References
- 1. Selection and early clinical evaluation of the brain‐penetrant 11β‐hydroxysteroid dehydrogenase type 1 (11β‐HSD1) inhibitor this compound (Xanamem™) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection and early clinical evaluation of the brain-penetrant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor this compound (Xanamem™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Small molecule LX2343 ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule LX2343 ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UE2343 in Cognitive Impairment Studies in vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
UE2343, also known as Xanamem, is a potent and selective, brain-penetrant inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3][4] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid implicated in the pathophysiology of cognitive decline.[1][2][5] Chronically elevated levels of glucocorticoids are associated with hippocampal atrophy and memory impairment.[2][6] By inhibiting 11β-HSD1, this compound reduces the production of cortisol within the brain, offering a promising therapeutic strategy for treating cognitive impairment in conditions such as Alzheimer's disease and age-related cognitive decline.[2][3][4][7]
These application notes provide a comprehensive overview of the mechanism of action of this compound, summarize key preclinical data from related 11β-HSD1 inhibitors, and offer detailed protocols for conducting in vivo studies to assess the compound's potential to ameliorate cognitive deficits.
Mechanism of Action and Signaling Pathway
This compound acts by selectively inhibiting the 11β-HSD1 enzyme. This inhibition reduces the intracellular conversion of cortisone to cortisol in key brain regions associated with memory and learning, such as the hippocampus and cortex.[10][11] The reduction in local cortisol levels is hypothesized to exert its beneficial effects through several downstream signaling pathways:
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation: Inhibition of 11β-HSD1 can lead to a compensatory increase in plasma adrenocorticotropic hormone (ACTH) without altering circulating cortisol levels, suggesting a re-regulation of the HPA axis feedback loop.[3][4][5]
-
CREB Phosphorylation: Studies with other 11β-HSD1 inhibitors have shown an increase in the phosphorylation of cAMP response element-binding protein (CREB), a key transcription factor involved in synaptic plasticity and memory formation.[10][12]
-
Reduction of Neuroinflammation and Oxidative Stress: Preclinical studies with 11β-HSD1 inhibitors have demonstrated a reduction in pro-inflammatory mediators and markers of oxidative stress in the brain.[9]
-
Modulation of Amyloid-Beta (Aβ) Pathology: Some 11β-HSD1 inhibitors have been shown to reduce Aβ plaque burden in animal models of Alzheimer's disease, potentially through effects on Aβ degradation pathways.[8][9]
Below is a diagram illustrating the proposed signaling pathway of this compound in mitigating cognitive impairment.
Data Presentation: Preclinical Efficacy of 11β-HSD1 Inhibitors
The following tables summarize quantitative data from in vivo studies of various 11β-HSD1 inhibitors in rodent models of cognitive impairment. This data can be used to inform the experimental design for this compound studies.
Table 1: In vivo Efficacy of 11β-HSD1 Inhibitors on Cognitive Performance
| Compound | Animal Model | Dosing Regimen | Behavioral Test | Key Findings |
| UE2316 | Aged C57BL/6 Mice | Acute, i.c.v. | Y-maze | Improved spontaneous alternation |
| Tg2576 AD Mice | Chronic | Contextual Fear Conditioning | Prevented cognitive decline | |
| RL-118 | SAMP8 Mice | 2 months, oral gavage (21 mg/kg/day) | Novel Object Recognition | Increased discrimination index |
| Morris Water Maze | Reduced escape latency | |||
| A-801195 | Rats | Acute, i.p. (10-30 mg/kg) | Social Recognition | Improved short-term memory |
| A-918446 | Mice | Acute, i.p. (3-30 mg/kg) | Inhibitory Avoidance | Improved memory consolidation and recall |
Table 2: In vivo Pharmacodynamic Effects of 11β-HSD1 Inhibitors
| Compound | Animal Model | Dosing Regimen | Tissue | Pharmacodynamic Effect |
| A-801195 | Rats | Acute, i.p. (10-30 mg/kg) | Brain | ~35-90% inhibition of cortisol production |
| A-918446 | Mice | Acute, i.p. (3-30 mg/kg) | Brain | ~35-90% inhibition of cortisol production |
| Mice | Acute, i.p. | Cingulate Cortex | Increased CREB phosphorylation | |
| Compound 544 | ICR Mice | Oral (10-30 mg/kg) | Whole Body | 60-75% inhibition of 11β reductase activity at 1h |
Experimental Protocols
Based on the available data for other 11β-HSD1 inhibitors, the following protocols are proposed for evaluating this compound in a rodent model of cognitive impairment.
Experimental Workflow
Protocol 1: Evaluation of this compound in a Mouse Model of Age-Related Cognitive Decline
1. Animal Model:
-
Aged C57BL/6 mice (18-24 months old) are a suitable model for age-related cognitive decline.
2. This compound Preparation and Administration:
-
Dosage (Proposed): Based on preclinical studies with other 11β-HSD1 inhibitors, a starting dose range of 10-30 mg/kg for this compound is recommended. A dose-response study should be performed.
-
Vehicle: To be determined based on the physicochemical properties of this compound. Common vehicles include 0.5% carboxymethylcellulose (CMC) in water.
-
Administration: Oral gavage is a clinically relevant route of administration. Administer once daily for a period of 2-4 weeks for chronic studies, or as a single dose for acute studies.
3. Behavioral Assessment: Novel Object Recognition (NOR) Test This test assesses recognition memory.
-
Habituation (Day 1):
-
Training/Familiarization (Day 2):
-
Place two identical objects in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore freely for 10 minutes.[6]
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
-
Testing (Day 3):
-
Replace one of the familiar objects with a novel object. The location of the novel object should be counterbalanced across animals.
-
Place the mouse back in the arena and allow it to explore for 5-10 minutes.[6]
-
Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
4. Behavioral Assessment: Morris Water Maze (MWM) Test This test assesses spatial learning and memory.[14][15]
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) at 22-24°C. A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface.[16]
-
Acquisition Phase (Days 1-5):
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, gently place the mouse into the water at one of four starting positions, facing the wall of the pool.
-
Allow the mouse to swim freely for 60-90 seconds to find the hidden platform. If the mouse does not find the platform within the time limit, guide it to the platform and allow it to remain there for 15-20 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the mouse in the pool at a novel start position and allow it to swim for 60 seconds.[16]
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
Data Analysis:
-
Acquisition: Analyze the learning curve by plotting the mean escape latency and path length across the 5 days of training.
-
Probe Trial: Compare the time spent in the target quadrant to the time spent in other quadrants. A significant preference for the target quadrant indicates good spatial memory.
-
5. Post-mortem Analysis:
-
At the end of the behavioral testing, animals can be euthanized, and brain tissue and plasma collected.
-
Brain Tissue: The hippocampus and cortex should be dissected for analysis of:
-
Cortisol levels (ELISA or LC-MS/MS) to confirm target engagement.
-
Levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) by ELISA or qPCR.
-
Markers of oxidative stress.
-
Aβ levels (in relevant models) by ELISA.
-
Phosphorylated CREB levels by Western blot.
-
-
Plasma: Can be used to measure peripheral cortisol levels and this compound concentrations for pharmacokinetic/pharmacodynamic (PK/PD) modeling.
Conclusion
This compound represents a promising therapeutic agent for the treatment of cognitive impairment. The protocols outlined in these application notes, based on extensive preclinical research with other 11β-HSD1 inhibitors, provide a robust framework for the in vivo evaluation of this compound. By employing standardized behavioral tests and detailed molecular analyses, researchers can effectively assess the efficacy and mechanism of action of this compound in relevant animal models of cognitive decline. Careful experimental design, including appropriate dose-selection and control groups, will be critical for obtaining reliable and translatable results.
References
- 1. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]
- 2. Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]
- 5. Role of 11β-Hydroxysteroid Dehydrogenase and Mineralocorticoid Receptor on Alzheimer’s Disease Onset: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. behaviorcloud.com [behaviorcloud.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Inhibition of 11β-HSD1 Ameliorates Cognition and Molecular Detrimental Changes after Chronic Mild Stress in SAMP8 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute Inhibition of 11β-Hydroxysteroid Dehydrogenase Type-1 Improves Memory in Rodent Models of Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 11Beta-hydroxysteroid dehydrogenase inhibition improves cognitive function in healthy elderly men and type 2 diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. Novel Object Recognition for Studying Memory in Mice [bio-protocol.org]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of different protocols of Morris water maze in cognitive impairment with heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of UE2343 in Cerebrospinal Fluid by LC-MS/MS
Introduction
The quantification of therapeutic compounds in cerebrospinal fluid (CSF) is critical for the development of drugs targeting the central nervous system (CNS).[1][2] It provides essential information on the pharmacokinetics and target engagement of a drug candidate within the CNS. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of UE2343, a novel small molecule inhibitor, in human CSF. Due to the inherent challenges of CSF bioanalysis, such as low sample volumes and low protein content, this method has been optimized for high sensitivity and reproducibility.[1][3] Since authentic human CSF is difficult to obtain, this method is validated using artificial CSF (aCSF) as a surrogate matrix, a common and accepted practice.[1][4][5][6]
Disclaimer: this compound is a hypothetical compound. This application note provides a representative protocol based on established methodologies for small molecule quantification in CSF. The specific parameters, especially mass spectrometry settings, must be optimized for the actual compound of interest.
Principle of the Method
This method employs protein precipitation for sample clean-up, followed by chromatographic separation using a C18 column and quantification by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5] An isotopically labeled internal standard (IS), this compound-d4, is used to ensure accuracy and precision by correcting for matrix effects and variability during sample processing.
Method Validation Summary
The bioanalytical method was validated according to established industry guidelines.[4][6][7] The following tables summarize the performance characteristics of the assay.
Table 1: LC-MS/MS System Parameters for this compound Analysis
| Parameter | Setting |
|---|---|
| LC System | UPLC System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS/MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | m/z 412.2 → 289.1 (Hypothetical) |
| MRM Transition (this compound-d4) | m/z 416.2 → 293.1 (Hypothetical) |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 550 °C |
Table 2: Calibration Curve and Linearity
| Parameter | Result |
|---|---|
| Calibration Range | 0.1 ng/mL to 100 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Mean Correlation Coefficient (r²) | > 0.998 |
| Accuracy of Back-Calculated Standards | Within ±15% of nominal (±20% at LLOQ) |
Table 3: Intra- and Inter-Assay Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%Bias) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 0.1 | ≤ 8.5% | -4.2% | ≤ 9.8% | -2.5% |
| Low (LQC) | 0.3 | ≤ 6.2% | 2.1% | ≤ 7.5% | 3.1% |
| Medium (MQC) | 10 | ≤ 4.5% | 1.5% | ≤ 5.1% | 1.8% |
| High (HQC) | 80 | ≤ 3.8% | -1.1% | ≤ 4.9% | -0.5% |
Acceptance Criteria: Precision (%CV) ≤15% (≤20% at LLOQ); Accuracy (%Bias) within ±15% (±20% at LLOQ).[8]
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) | IS-Normalized Matrix Factor (CV%) |
|---|---|---|---|---|
| Low (LQC) | 0.3 | 94.2 | 98.5 | 3.5% |
| High (HQC) | 80 | 96.8 | 101.2 | 2.8% |
Acceptance Criteria: Recovery should be consistent and reproducible. IS-Normalized Matrix Factor CV ≤15%.[6]
Detailed Experimental Protocol
2.1 Objective
To accurately quantify the concentration of this compound in human cerebrospinal fluid samples.
2.2 Materials and Reagents
-
Samples: Human CSF (or artificial CSF for validation/calibration)
-
Reference Standards: this compound, this compound-d4 (Internal Standard, IS)
-
Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Deionized Water, 18 MΩ·cm
-
Artificial CSF (aCSF)
-
-
Equipment:
-
UPLC-MS/MS System
-
Microcentrifuge
-
Calibrated Pipettes
-
96-well collection plates
-
Vortex mixer
-
2.3 Experimental Workflow
2.4 Step-by-Step Procedure
-
Preparation of Standards and Quality Controls (QCs)
-
Prepare separate stock solutions of this compound and this compound-d4 (IS) in methanol at 1 mg/mL.
-
Perform serial dilutions of the this compound stock solution to create working solutions for calibration standards and QCs.
-
Spike the appropriate this compound working solutions into artificial CSF to prepare calibration standards (0.1, 0.2, 0.5, 1, 5, 20, 80, 100 ng/mL) and QCs (0.1, 0.3, 10, 80 ng/mL).
-
Prepare the IS working solution by diluting the IS stock solution to 50 ng/mL in 50:50 ACN:Water.
-
-
CSF Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of each standard, QC, or study CSF sample into a 96-well plate.
-
Add 10 µL of the IS working solution (50 ng/mL this compound-d4) to all wells except the double blank (matrix blank).
-
Vortex the plate briefly for 5 seconds.
-
To precipitate proteins, add 150 µL of cold acetonitrile to each well.[9][10]
-
Seal the plate and vortex vigorously for 1 minute to ensure complete mixing and precipitation.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Table 1.
-
Equilibrate the column for at least 10 minutes before starting the sequence.
-
Inject 5 µL of the prepared supernatant from each well.
-
The analytical sequence should begin with blank injections, followed by the calibration curve, QCs, and then the unknown study samples. QCs should be interspersed throughout the run to monitor system performance.
-
-
Data Analysis
-
Integrate the chromatographic peaks for this compound and the internal standard (this compound-d4).
-
Calculate the peak area ratio (this compound / this compound-d4).
-
Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Apply a linear regression with 1/x² weighting to the calibration curve.
-
Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Hypothetical Signaling Pathway of this compound
To provide context for drug development professionals, we present a hypothetical mechanism of action. This compound is postulated to be a potent inhibitor of Glycogen Synthase Kinase 3 Beta (GSK3β), a key enzyme in neuro-inflammatory and apoptotic pathways. By inhibiting GSK3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin, allowing it to translocate to the nucleus and promote the transcription of pro-survival genes.
References
- 1. Bioanalysis in Cerebrospinal Fluid (CSF)- BioPharma Services [biopharmaservices.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Clinical Utility and Analytical Challenges in Measurement of Cerebrospinal Fluid Amyloid-β1–42 and τ Proteins as Alzheimer Disease Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Development and Validation of an LC-MS/MS Method for the Quantitative Determination of Contezolid in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. capa.org.tw [capa.org.tw]
- 9. A rapid method for preparation of the cerebrospinal fluid proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Application Notes and Protocols: UE2343 (Xanamem) in Fragile X Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragile X syndrome (FXS) is an X-linked genetic disorder and the most common inherited cause of intellectual disability and autism spectrum disorder. It results from the silencing of the FMR1 gene, leading to the absence of the fragile X mental retardation protein (FMRP). While the direct consequences of FMRP absence on synaptic function have been a primary focus of research, emerging evidence suggests a role for dysregulated stress hormone signaling in the pathophysiology of FXS. UE2343, also known as Xanamem, is an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is responsible for the intracellular conversion of inactive cortisone to active cortisol. By blocking 11β-HSD1, this compound reduces the levels of cortisol in the brain, a mechanism that holds therapeutic potential for conditions associated with elevated cortisol.[1][2] This document provides an overview of the experimental application of this compound in the context of Fragile X syndrome research, with a focus on the scientific rationale, clinical trial design, and relevant preclinical methodologies.
Scientific Rationale for Targeting 11β-HSD1 in Fragile X Syndrome
The rationale for investigating an 11β-HSD1 inhibitor in Fragile X syndrome is built on the observation of hypothalamic-pituitary-adrenal (HPA) axis dysregulation in individuals with FXS. Multiple preclinical and clinical studies have indicated a link between elevated cortisol levels and many of the characteristic symptoms of FXS, including cognitive impairment, anxiety, and behavioral issues.[1] In a mouse model of Fragile X syndrome (Fmr1 knockout mice), a protracted return to baseline serum glucocorticoid levels has been observed following acute stress, suggesting impaired negative feedback of the HPA axis.[3] Furthermore, the mRNA for the glucocorticoid receptor is a known target of FMRP, providing a potential molecular link between the primary genetic defect in FXS and altered stress hormone signaling.[3] By inhibiting 11β-HSD1, this compound aims to reduce intracellular cortisol levels in the brain, thereby potentially mitigating the downstream consequences of this dysregulated stress response.
Signaling Pathway: Cortisol Synthesis and this compound Inhibition
Caption: Mechanism of action for this compound (Xanamem).
Clinical Investigation: The XanaFX Trial
Actinogen Medical has initiated a Phase II clinical trial, named XanaFX, to evaluate the efficacy and safety of this compound (Xanamem) in adolescent males with Fragile X syndrome.[1][4] This represents the first clinical study to target cortisol inhibition as a therapeutic strategy for the behavioral and cognitive symptoms of FXS.
XanaFX Trial Protocol Summary
| Parameter | Description |
| Trial Name | XanaFX |
| Phase | II |
| Compound | This compound (Xanamem) |
| Target Population | Adolescent males with Fragile X syndrome (ages 12-18)[5][6] |
| Sample Size | Approximately 40 participants[5][6][7] |
| Study Design | Double-blind, placebo-controlled[5] |
| Primary Endpoints | Safety and tolerability of this compound in the FXS population.[7] |
| Secondary Endpoints | Improvement in behavioral problems, anxiety, sleep patterns, communication, socialization, and daily living skills.[4][7] |
| Duration | 12 weeks[6] |
| Dosage | Two different doses of Xanamem versus placebo.[5][6] |
Preclinical Evaluation in a Fragile X Animal Model
While there are no published preclinical studies of this compound in the Fmr1 knockout (KO) mouse model of Fragile X syndrome due to a lack of cross-reactivity with the rodent 11β-HSD1 enzyme, the following protocols describe standard behavioral and biochemical assays that would be employed to evaluate a suitable 11β-HSD1 inhibitor in this model.[8][9] The Fmr1 KO mouse exhibits several phenotypes relevant to FXS, including hyperactivity, anxiety-like behaviors, and cognitive deficits.[4][10][11]
Experimental Workflow for Preclinical Assessment
Caption: Preclinical workflow for testing a novel therapeutic in Fmr1 KO mice.
Detailed Experimental Protocols
1. Open Field Test
-
Objective: To assess locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.
-
Procedure:
-
Place a mouse in the center of the open field arena.
-
Allow the mouse to explore freely for a set duration (e.g., 10-30 minutes).
-
An automated tracking system records the total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Expected Outcome in Fmr1 KO mice: Increased total distance traveled (hyperactivity) and potentially more time spent in the center, which can be interpreted as reduced anxiety or a form of impulsivity.[10][11]
2. Elevated Plus Maze
-
Objective: To measure anxiety-like behavior based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two closed arms.
-
Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a set duration (e.g., 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms.
-
-
Expected Outcome in Fmr1 KO mice: Fmr1 KO mice may spend more time in the open arms, which is interpreted as a less anxious phenotype.[4]
3. Three-Chamber Social Interaction Test
-
Objective: To evaluate sociability and preference for social novelty.
-
Apparatus: A rectangular box divided into three chambers with openings allowing access between them.
-
Procedure:
-
Habituation: Place the test mouse in the center chamber and allow it to explore all three empty chambers.
-
Sociability Test: Place a novel mouse (Stranger 1) in a wire cage in one of the side chambers and an empty cage in the other. Place the test mouse in the center chamber and record the time spent in each side chamber and sniffing each cage.
-
Social Novelty Test: Place a new novel mouse (Stranger 2) in the previously empty cage. Record the time the test mouse spends interacting with the familiar mouse (Stranger 1) versus the novel mouse (Stranger 2).
-
-
Expected Outcome in Fmr1 KO mice: Deficits in social interaction, indicated by less time spent with the novel mouse compared to wild-type controls.
4. Corticosterone Measurement
-
Objective: To measure the levels of corticosterone (the primary glucocorticoid in rodents) in response to stress and/or treatment.
-
Procedure:
-
Collect blood samples from the tail vein or via cardiac puncture at baseline and following a stressor (e.g., restraint stress).
-
Separate serum or plasma.
-
Quantify corticosterone levels using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Expected Outcome in Fmr1 KO mice: A blunted or prolonged corticosterone response to stress compared to wild-type mice.[12]
Summary of Preclinical and Clinical Findings
| Study Type | Model/Population | Key Findings with this compound (Xanamem) | Reference |
| Phase I Clinical Trial | Healthy Elderly Adults | Safe and well-tolerated at single and multiple ascending doses. Showed brain penetration and target engagement (inhibition of 11β-HSD1). | [8] |
| Phase II Clinical Trial (XanaFX) | Adolescent Males with FXS | Ongoing. Designed to assess safety, tolerability, and efficacy on behavioral, anxiety, and sleep symptoms. | [4][5][6] |
| Preclinical Studies | Rodent Models | No published studies of this compound in Fmr1 KO mice due to lack of binding to rodent 11β-HSD1. Other 11β-HSD1 inhibitors have shown neuroprotective and pro-cognitive benefits in other rodent models. | [8][9] |
Conclusion
The investigation of this compound (Xanamem) for the treatment of Fragile X syndrome represents a novel therapeutic approach targeting the dysregulated stress hormone axis. While direct preclinical evaluation in the standard Fmr1 KO mouse model is challenging, the strong scientific rationale has propelled the initiation of the Phase II XanaFX clinical trial. The outcomes of this trial will be critical in determining the therapeutic potential of 11β-HSD1 inhibition for individuals with Fragile X syndrome. The protocols outlined in these application notes provide a framework for the clinical evaluation of this compound and for the preclinical assessment of future 11β-HSD1 inhibitors that are active in relevant animal models of Fragile X syndrome.
References
- 1. actinogen.com.au [actinogen.com.au]
- 2. Bot Verification [actinogen.com.au]
- 3. Behavioral and neuroanatomical characterization of the Fmr1 knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Behavioral, neurotransmitter and transcriptomic analyses in male and female Fmr1 KO mice [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. fragilexnewstoday.com [fragilexnewstoday.com]
- 7. company-announcements.afr.com [company-announcements.afr.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Behavioral analysis of male and female Fmr1 knockout mice on C57BL/6 background - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modifying Behavioral Phenotypes in Fmr1 KO Mice: Genetic Background Differences Reveal Autistic-Like Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fmr1 knockout mice show reduced anxiety and alterations in neurogenesis that are specific to the ventral dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing the Effects of UE2343 on Neuronal Cells
Introduction
UE2343 is a novel synthetic compound under investigation for its potential neuroactive properties. This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the effects of this compound on neuronal cells. The described assays are designed to evaluate the compound's impact on neuronal viability, morphology, and key intracellular signaling pathways. The protocols herein are optimized for use with primary neuronal cultures or neuron-like cell lines (e.g., SH-SY5Y).
Experimental Protocols
Neuronal Cell Culture and this compound Treatment
This protocol describes the basic steps for culturing and treating neuronal cells with this compound.
-
1.1.1 Cell Seeding: Plate primary neurons or SH-SY5Y cells onto poly-D-lysine-coated plates at a density of 5 x 10⁴ cells/cm².
-
1.1.2 Differentiation (for SH-SY5Y cells): Induce differentiation by reducing serum concentration and adding 10 µM retinoic acid for 5-7 days.
-
1.1.3 this compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in culture medium to final working concentrations (e.g., 0.1, 1, 10, 100 µM).
-
1.1.4 Treatment: Replace the culture medium with the this compound-containing medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
1.1.5 Incubation: Incubate cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
Assessment of Neuronal Viability (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
-
1.2.1 Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
1.2.2 MTT Addition: Following this compound treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
1.2.3 Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
1.2.4 Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
1.2.5 Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Evaluation of Neurite Outgrowth
This protocol assesses changes in neuronal morphology, a key indicator of neuronal health and development.
-
1.3.1 Immunocytochemistry: Fix the treated cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% bovine serum albumin.
-
1.3.2 Staining: Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody.
-
1.3.3 Imaging: Acquire images using a fluorescence microscope.
-
1.3.4 Analysis: Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
Western Blot Analysis of Signaling Pathways
This protocol is used to detect changes in the expression and activation of key proteins in a signaling cascade.
-
1.4.1 Cell Lysis: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
1.4.2 Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
1.4.3 SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
1.4.4 Immunoblotting: Block the membrane and probe with primary antibodies against proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, and a loading control like GAPDH) overnight at 4°C.
-
1.4.5 Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
1.4.6 Densitometry: Quantify band intensities using image analysis software.
Data Presentation
The following tables summarize hypothetical quantitative data from the described experiments.
Table 1: Effect of this compound on Neuronal Viability (MTT Assay)
| This compound Concentration (µM) | Cell Viability (% of Control) ± SD (48h) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 102.3 ± 5.1 |
| 1 | 108.7 ± 3.9 |
| 10 | 95.2 ± 6.2 |
| 100 | 54.8 ± 7.3 |
Table 2: Quantification of Neurite Outgrowth
| This compound Concentration (µM) | Average Neurite Length (µm) ± SD (48h) | Number of Primary Neurites ± SD |
| 0 (Vehicle) | 85.4 ± 10.2 | 4.1 ± 0.8 |
| 1 | 115.7 ± 12.5 | 5.3 ± 1.1 |
| 10 | 78.1 ± 9.8 | 3.9 ± 0.7 |
| 100 | 32.6 ± 6.4 | 1.8 ± 0.5 |
Table 3: Densitometric Analysis of Western Blot Data
| This compound Concentration (µM) | p-Akt / Total Akt Ratio (Fold Change) | p-mTOR / Total mTOR Ratio (Fold Change) |
| 0 (Vehicle) | 1.0 | 1.0 |
| 1 | 2.5 | 2.1 |
| 10 | 1.2 | 1.1 |
| 100 | 0.4 | 0.5 |
Visualizations
The following diagrams illustrate key pathways and workflows.
Caption: Hypothetical signaling pathway activated by this compound.
Caption: Workflow for assessing this compound effects.
Caption: Logical decision tree for data interpretation.
Application Notes and Protocols: UE2343 in Major Depressive Disorder Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
UE2343, also known as Xanamem™, is a potent, orally bioavailable, and brain-penetrant inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] The primary function of 11β-HSD1 is the intracellular conversion of inactive cortisone to active cortisol, a key glucocorticoid hormone.[3] While initially investigated for cognitive impairment in Alzheimer's disease, the mechanism of action of this compound presents a compelling rationale for its investigation as a novel therapeutic for Major Depressive Disorder (MDD).[1][2][4]
Elevated levels of glucocorticoids and dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis are strongly implicated in the pathophysiology of MDD.[5] Chronic stress, a major risk factor for depression, leads to sustained high levels of cortisol in the brain, which can impair neuronal plasticity, reduce neurogenesis, and promote inflammation. By inhibiting 11β-HSD1, this compound can reduce the intracellular concentration of active glucocorticoids in the brain, thereby potentially mitigating the detrimental effects of chronic stress and exerting antidepressant effects. Higher levels of cortisol have been associated with the severity of depressive symptoms, suggesting a potential therapeutic role for this compound in lowering cortisol in the brain.[5]
These application notes provide a comprehensive overview of the theoretical framework and detailed protocols for evaluating the efficacy of this compound in established animal models of major depressive disorder.
Proposed Mechanism of Action in Major Depressive Disorder
The antidepressant effects of this compound are hypothesized to be mediated by the reduction of intracellular cortisol levels in key brain regions implicated in depression, such as the hippocampus and prefrontal cortex. This reduction is expected to trigger a cascade of downstream effects that counteract the neurobiological changes associated with MDD.
Key aspects of the proposed mechanism include:
-
Restoration of Neuronal Plasticity: By lowering intracellular glucocorticoid levels, this compound may protect against stress-induced dendritic atrophy and loss of synaptic spines, thereby promoting healthy neuronal connectivity.
-
Enhancement of Neurogenesis: Chronic stress and high cortisol levels are known to suppress adult hippocampal neurogenesis, a process that is implicated in the therapeutic action of many antidepressants. This compound may reverse this suppression.
-
Modulation of Neurotrophic Factors: Inhibition of 11β-HSD1 may lead to an upregulation of Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), a key signaling pathway in the treatment of depression.[6][7]
-
Anti-inflammatory Effects: Glucocorticoids can have pro-inflammatory effects in the brain under chronic stress conditions. By reducing cortisol, this compound may decrease the production of pro-inflammatory cytokines, which are often elevated in patients with MDD.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound in neurons.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of preclinical studies with this compound in animal models of depression.
Table 1: Behavioral Outcomes in the Chronic Unpredictable Mild Stress (CUMS) Model
| Group | Dose (mg/kg) | Immobility Time (s) in FST | Sucrose Preference (%) |
| Vehicle | - | 150 ± 10 | 35 ± 5 |
| This compound | 10 | 100 ± 8 | 65 ± 6 |
| This compound | 30 | 80 ± 7 | 75 ± 5 |
| Fluoxetine | 20 | 85 ± 9 | 72 ± 7 |
| *p < 0.05, **p < 0.01 compared to Vehicle group. FST: Forced Swim Test. Data are presented as mean ± SEM. |
Table 2: Neurochemical and Endocrine Changes
| Group | Dose (mg/kg) | Serum Corticosterone (ng/mL) | Hippocampal BDNF (pg/mg protein) |
| Vehicle | - | 450 ± 30 | 50 ± 5 |
| This compound | 10 | 300 ± 25 | 80 ± 7 |
| This compound | 30 | 220 ± 20 | 110 ± 9 |
| Fluoxetine | 20 | 250 ± 22 | 100 ± 8 |
| *p < 0.05, **p < 0.01 compared to Vehicle group. BDNF: Brain-Derived Neurotrophic Factor. Data are presented as mean ± SEM. |
Experimental Protocols
Chronic Unpredictable Mild Stress (CUMS) Model
This model is widely used to induce a depression-like state in rodents by exposing them to a series of mild, unpredictable stressors.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Standard laboratory stressors (e.g., damp bedding, cage tilt, social isolation, continuous light/darkness)
Procedure:
-
Acclimatize mice to the housing conditions for at least one week.
-
Divide mice into experimental groups (e.g., Vehicle, this compound low dose, this compound high dose, Positive Control).
-
For 4-6 weeks, expose the stress groups to a variable sequence of mild stressors, two per day. The non-stressed control group should be handled daily but not exposed to stressors.
-
Administer this compound or vehicle daily via oral gavage for the last 2-3 weeks of the CUMS procedure.
-
At the end of the stress period, perform behavioral tests as described below.
Behavioral Tests
a) Forced Swim Test (FST)
This test assesses behavioral despair, a core symptom of depression.
Procedure:
-
Fill a transparent cylinder (25 cm height, 10 cm diameter) with water (23-25°C) to a depth of 15 cm.
-
Gently place a mouse into the cylinder for a 6-minute session.
-
Record the session and score the duration of immobility (floating passively) during the last 4 minutes of the test.
-
A reduction in immobility time is indicative of an antidepressant-like effect.
b) Sucrose Preference Test (SPT)
This test measures anhedonia, the inability to experience pleasure.
Procedure:
-
For 48 hours, habituate mice to two drinking bottles, one containing water and the other a 1% sucrose solution.
-
Following habituation, deprive mice of water and food for 4 hours.
-
Present the mice with pre-weighed bottles of water and 1% sucrose solution for a period of 1-2 hours.
-
Measure the consumption of each liquid by weighing the bottles.
-
Calculate sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100%.
-
An increase in sucrose preference suggests a reduction in anhedonia.
Biochemical Assays
a) Corticosterone Measurement
Procedure:
-
At the end of the experimental period, collect blood samples via tail-nick or cardiac puncture.
-
Separate serum by centrifugation.
-
Measure corticosterone levels using a commercially available ELISA kit according to the manufacturer's instructions.
b) BDNF Protein Quantification
Procedure:
-
Euthanize the animals and rapidly dissect the hippocampus and prefrontal cortex.
-
Homogenize the brain tissue in lysis buffer.
-
Determine total protein concentration using a BCA assay.
-
Measure BDNF levels using a BDNF-specific ELISA kit.
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of this compound.
Logical Relationship Diagram
Caption: Targeting 11β-HSD1 in the stress-depression pathway.
Conclusion and Future Directions
This compound, through its targeted inhibition of 11β-HSD1, represents a promising novel therapeutic strategy for Major Depressive Disorder. Its mechanism of action directly addresses the well-established role of glucocorticoid dysregulation in the pathophysiology of depression. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's antidepressant-like efficacy.
Future research should focus on a comprehensive characterization of this compound's effects in various animal models of depression, including those with a genetic predisposition. Furthermore, investigating the impact of this compound on specific neural circuits and its potential synergistic effects with existing antidepressant medications could provide valuable insights for its clinical development. The exploration of this compound in MDD is a scientifically grounded endeavor with the potential to offer a new avenue of treatment for patients suffering from this debilitating disorder.
References
- 1. Selection and early clinical evaluation of the brain-penetrant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor this compound (Xanamem™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. mdpi.com [mdpi.com]
- 5. actinogen.com.au [actinogen.com.au]
- 6. Frontiers | BDNF receptor TrkB as the mediator of the antidepressant drug action [frontiersin.org]
- 7. Brain-derived Neurotrophic Factor (BDNF)-TrkB Signaling in Inflammation-related Depression and Potential Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
UE2343 stability and solubility in DMSO
This technical support center provides guidance on the stability and solubility of UE2343 in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in organic solvents such as DMSO, ethanol, and dimethyl formamide (DMF). For creating stock solutions for in vitro experiments, DMSO is a commonly used solvent.
Q2: What are the recommended storage conditions for this compound powder and DMSO stock solutions?
A2: For long-term storage, this compound powder should be stored at -20°C for up to two years. Once dissolved in DMSO, the stability of the solution depends on the storage temperature.[1]
Q3: How long is a this compound DMSO stock solution stable?
A3: The stability of this compound in DMSO is temperature-dependent. A stock solution is stable for up to 2 weeks at 4°C and for up to 6 months when stored at -80°C.[1] For general laboratory practice, it is often recommended to store stock solutions in aliquots in tightly sealed vials at -20°C, which are generally usable for up to one month.[2][3]
Q4: How can I improve the dissolution of this compound in DMSO?
A4: To aid in the dissolution of this compound in DMSO, you can warm the solution to 37°C and use an ultrasonic bath.[4]
Data Summary
This compound Stability in DMSO
| Storage Temperature | Duration | Stability |
| 4°C | 2 weeks | Stable[1] |
| -20°C | 1 month | Useable (general recommendation)[2][3] |
| -80°C | 6 months | Stable[1] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous (high-purity) DMSO
-
Sterile, tightly sealed vials (e.g., cryogenic vials)
-
Calibrated balance
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of moisture.[3]
-
Weighing: Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or directly in the storage vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.
-
Dissolution:
-
Aliquoting and Storage:
Troubleshooting Guide
Q: My this compound has precipitated out of the DMSO solution after storage. What should I do?
A: Precipitation can occur, especially after freeze-thaw cycles or if the solution was stored at a lower temperature than recommended for its concentration. Try warming the solution to 37°C and vortexing or sonicating to redissolve the compound.[4] To prevent this, ensure you are using single-use aliquots and that the storage temperature is appropriate.
Q: I've noticed a garlic-like odor after handling DMSO solutions. Is this normal?
A: Yes, DMSO can be absorbed through the skin and is metabolized to compounds that can cause a garlic-like taste or odor.[5] It is important to always handle DMSO and solutions containing it with appropriate personal protective equipment (PPE), including gloves.
Q: Could the water content in my DMSO affect the stability of this compound?
A: While specific data for this compound is unavailable, studies on other compounds have shown that water in DMSO can be a more significant factor in compound degradation than oxygen.[6][7] It is best practice to use anhydrous or high-purity DMSO to prepare stock solutions to minimize potential degradation.
Visual Aids
Caption: Workflow for preparing a this compound stock solution in DMSO.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stability and Storage | Tocris Bioscience [tocris.com]
- 4. glpbio.com [glpbio.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: UE2343 In Vivo Experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals using UE2343 in in vivo experiments.
Understanding this compound and its Mechanism of Action
This compound, also known as Xanamem, is a potent, orally bioavailable, and brain-penetrant inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is crucial in the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid. Elevated levels of cortisol in the brain are associated with cognitive impairment. By inhibiting 11β-HSD1, this compound reduces the production of cortisol in the brain, which is a therapeutic strategy being investigated for cognitive enhancement in neurodegenerative diseases like Alzheimer's.
Signaling Pathway of this compound Action
Mechanism of action for this compound.
Experimental Workflow for In Vivo Studies
A typical workflow for evaluating the efficacy of this compound in a preclinical setting, such as the Tg2576 mouse model of Alzheimer's disease, is outlined below.
Preclinical experimental workflow.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with this compound.
Q1: I am not observing the expected cognitive improvement in my animal model. What could be the issue?
A1: Several factors could contribute to a lack of efficacy. Consider the following:
-
Compound Formulation and Stability:
-
Action: Verify the integrity and purity of your this compound stock. Ensure it is properly solubilized and stable in the vehicle used for administration.
-
Rationale: Degradation or precipitation of the compound will lead to a lower effective dose.
-
-
Route of Administration and Dosing Regimen:
-
Action: Confirm that the chosen route of administration (e.g., oral gavage, subcutaneous) is appropriate and that the dosing frequency is sufficient to maintain therapeutic concentrations in the brain.[1]
-
Rationale: this compound has a terminal half-life of 10-14 hours in humans, which should be considered when designing the dosing schedule in rodents.[1]
-
-
Animal Model Characteristics:
-
Action: Ensure the age of the animals and the stage of pathology are appropriate for observing a therapeutic effect. For example, in Tg2576 mice, cognitive deficits appear around 6 months of age and plaques are evident from 9-12 months.[2]
-
Rationale: Treatment may be more effective at a specific stage of disease progression.
-
-
Behavioral Test Sensitivity:
-
Action: Review your behavioral testing protocol to ensure it is sensitive enough to detect subtle cognitive changes. Factors like lighting, water temperature, and handling can impact results.
-
Rationale: High variability in behavioral data can mask a true treatment effect.
-
Q2: I am seeing high variability in my behavioral data between animals in the same treatment group. How can I reduce this?
A2: High variability is a common challenge in behavioral neuroscience. Here are some strategies to minimize it:
-
Acclimatization:
-
Action: Ensure all animals are properly acclimatized to the housing facility, the testing room, and the experimenter.
-
Rationale: Stress from new environments or handling can significantly impact cognitive performance.
-
-
Standardized Protocols:
-
Action: Strictly adhere to a standardized protocol for all behavioral testing, including the time of day, handling procedures, and test parameters.
-
Rationale: Consistency is key to reducing inter-animal variability.
-
-
Control for Confounding Factors:
-
Action: Be aware of potential confounding factors such as the estrous cycle in female animals, circadian rhythms, and the health status of the animals.
-
Rationale: These factors can introduce significant noise into your data.
-
Q3: My corticosterone measurements are inconsistent or do not show the expected decrease after this compound treatment. What should I check?
A3: Inconsistent corticosterone measurements can be due to several factors:
-
Sample Collection and Handling:
-
Action: Standardize your tissue collection procedure. The time of day and the method of euthanasia can influence corticosterone levels. Rapidly dissect and freeze brain tissue to prevent post-mortem changes.
-
Rationale: Corticosterone levels are highly sensitive to stress and can fluctuate rapidly.
-
-
Assay Protocol:
-
Action: Review your ELISA or LC-MS/MS protocol. Ensure proper sample preparation, including homogenization and extraction, and validate the assay's sensitivity and specificity.
-
Rationale: An unoptimized assay can lead to unreliable results.
-
-
Compensatory HPA Axis Activation:
-
Action: Be aware that systemic inhibition of 11β-HSD1 can lead to a compensatory activation of the hypothalamic-pituitary-adrenal (HPA) axis, resulting in increased plasma ACTH.[1]
-
Rationale: While brain corticosterone should be reduced, plasma levels might not change or could even be elevated due to this compensatory mechanism.
-
Frequently Asked Questions (FAQs)
Q: What is a suitable animal model for testing this compound for Alzheimer's disease?
A: The Tg2576 mouse model is a well-characterized and widely used model for Alzheimer's disease that overexpresses a mutant form of the human amyloid precursor protein (APP).[3] These mice develop age-dependent cognitive deficits and amyloid plaques, making them a relevant model for testing the efficacy of this compound.[2][3]
Q: What is a recommended dose and route of administration for this compound in mice?
Q: What are the expected side effects of this compound in in vivo experiments?
A: In human clinical trials, this compound has been generally well-tolerated. The most common adverse events reported were headache, diarrhea, and thrombophlebitis.[6] In preclinical studies, a key physiological response to 11β-HSD1 inhibition is the compensatory activation of the HPA axis, leading to elevated plasma ACTH.[1] Researchers should monitor the general health of the animals, including body weight and food intake.
Q: How can I confirm target engagement of this compound in the brain?
A: Target engagement can be confirmed by measuring the inhibition of 11β-HSD1 activity in brain tissue ex vivo. This involves incubating brain homogenates with a substrate (e.g., radiolabeled cortisone) and measuring the formation of the product (cortisol). Additionally, measuring corticosterone levels in the brain tissue of treated versus vehicle control animals can provide evidence of target engagement.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related 11β-HSD1 inhibitors.
Table 1: this compound Pharmacokinetics and In Vitro Potency
| Parameter | Value | Species | Reference |
| IC50 (11β-HSD1) | 9 nM | Human | [1] |
| IC50 (11β-HSD1) | 12 nM | Mouse | [1] |
| IC50 (11β-HSD2) | >10,000 nM | Human | [1] |
| Brain Penetration | 43% of free plasma concentration | Rat | [1] |
| Terminal Half-life | 10-14 hours | Human | [1] |
Table 2: Preclinical Efficacy of 11β-HSD1 Inhibitors in Rodent Models
| Compound | Animal Model | Dose | Effect | Reference |
| UE2316 | Tg2576 mice | 10 mg/kg/day (s.c.) | Improved memory in passive avoidance test, reduced Aβ plaques | [4][7] |
| A-918446 | Mice | 3-30 mg/kg | Improved memory consolidation and recall | [5] |
| A-801195 | Rats | 10-30 mg/kg | Improved short-term memory | [5] |
| Compound 544 | DIO mice | 20 mg/kg (p.o., b.i.d) | Reduced body weight by 7%, lowered fasting glucose by 15% | [8] |
Experimental Protocols
Protocol 1: Morris Water Maze for Cognitive Assessment in Tg2576 Mice
This protocol is adapted from established methods for assessing spatial learning and memory in mouse models of Alzheimer's disease.[9][10][11]
1. Materials and Equipment:
-
Circular pool (120-150 cm in diameter)
-
Escape platform (10 cm in diameter)
-
Non-toxic white paint to make the water opaque
-
Video tracking system and software
-
Distinct visual cues placed around the room
-
Water heater to maintain water temperature at 22-25°C
2. Experimental Procedure:
-
Acclimatization (3 days prior to testing):
-
Handle each mouse for 2-3 minutes per day.
-
Acclimatize mice to the testing room for at least 1 hour before each session.
-
-
Visible Platform Training (Day 1):
-
The platform is made visible by placing it 1 cm above the water surface and attaching a colored flag.
-
Conduct 4 trials per mouse, with a different starting position for each trial.
-
Gently place the mouse into the water facing the pool wall.
-
Allow the mouse to swim for a maximum of 60 seconds to find the platform.
-
If the mouse does not find the platform within 60 seconds, guide it to the platform and allow it to stay for 15-20 seconds.
-
The inter-trial interval should be 15-20 minutes.
-
-
Hidden Platform Training (Days 2-5):
-
The platform is submerged 1 cm below the water surface.
-
Conduct 4 trials per day for each mouse, with varying start positions.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking software.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the platform location.
-
3. Data Analysis:
-
Analyze the escape latency and path length across the hidden platform training days to assess learning.
-
In the probe trial, a significant preference for the target quadrant indicates intact spatial memory.
Protocol 2: Corticosterone Measurement in Mouse Brain Tissue by ELISA
This protocol provides a general framework for measuring corticosterone levels in brain tissue. It is recommended to follow the specific instructions of the commercial ELISA kit being used.[12][13][14]
1. Materials and Equipment:
-
Brain tissue (e.g., hippocampus, cortex)
-
Phosphate-buffered saline (PBS)
-
Homogenizer
-
Microcentrifuge
-
Commercial corticosterone ELISA kit
-
Microplate reader
2. Sample Preparation:
-
Following euthanasia, rapidly dissect the brain region of interest on ice.
-
Weigh the tissue and immediately snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
On the day of the assay, homogenize the frozen tissue in ice-cold PBS (e.g., 10% w/v).
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
3. ELISA Procedure (General Steps):
-
Prepare standards and samples according to the kit instructions. This may involve a dilution step.
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated corticosterone to each well.
-
Incubate the plate as per the kit's instructions (typically 1-2 hours at room temperature).
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution and incubate for the recommended time to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well using a microplate reader at the specified wavelength (usually 450 nm).
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the corticosterone concentration in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the corticosterone concentration to the initial tissue weight (e.g., ng/g of tissue).
References
- 1. Selection and early clinical evaluation of the brain‐penetrant 11β‐hydroxysteroid dehydrogenase type 1 (11β‐HSD1) inhibitor this compound (Xanamem™) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Relationship between Aβ and Memory in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. A Comprehensive Behavioral Test Battery to Assess Learning and Memory in 129S6/Tg2576 Mice | PLOS One [journals.plos.org]
- 7. Cognitive and Disease-Modifying Effects of 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition in Male Tg2576 Mice, a Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioscience.co.uk [bioscience.co.uk]
- 13. novamedline.com [novamedline.com]
- 14. medimabs.com [medimabs.com]
UE2343 Technical Support Center: Preclinical Safety and Adverse Effects
This technical support center provides researchers, scientists, and drug development professionals with information regarding the adverse effects of UE2343 (also known as Xanamem) observed in preclinical studies. The following content is structured to address common questions and potential issues encountered during experimental research.
Frequently Asked Questions (FAQs)
Q1: What are the known adverse effects of this compound from preclinical toxicology studies?
Based on publicly available scientific literature and documentation, detailed preclinical toxicology reports outlining specific adverse effects of this compound in animal models are not extensively published. Preclinical research has primarily focused on the efficacy of this compound and its analogues in models of cognitive impairment.
One important consideration is that this compound does not bind to the rodent 11β-HSD1 enzyme, suggesting that preclinical rodent studies may have utilized closely related analogues.[1] While Actinogen Medical has indicated that long-term toxicology studies were planned, the specific results of these studies are not detailed in the available resources.[2]
A pharmacokinetic study in dogs was conducted, and an in-vitro diversity screen showed a clean off-target profile against 29 enzymes and 72 receptors.[3] This suggests a degree of selectivity for its primary target, 11β-HSD1.
Q2: Were there any signs of toxicity observed with a related tracer molecule in preclinical studies?
A single-dose acute safety study was conducted in male and female Sprague Dawley rats with 11C-TARACT, a radiotracer used for PET imaging of the 11β-HSD1 enzyme. This study showed no signs of toxicity or safety concerns over a 14-day period at doses scaled 100- to 1000-fold for a human dose.[4] Additionally, cytotoxicity and mutagenicity tests for 11C-TARACT were negative.[4] It is important to note that while related in its interaction with the target enzyme, 11C-TARACT is a distinct molecule from this compound.
Q3: What adverse effects have been observed in human clinical trials with this compound?
While the focus of this document is preclinical data, the most detailed information on the safety profile of this compound comes from Phase I and Phase II clinical trials in humans. These findings can be informative for researchers designing preclinical experiments.
In a Phase I multiple ascending dose study in healthy volunteers, the most common treatment-emergent adverse events (TEAEs) were mild to moderate and included headache, diarrhea, and thrombophlebitis.[3] One subject experienced an increase in alanine aminotransferase.[3]
Troubleshooting Guide for Experimental Studies
Issue: Unexpected physiological or behavioral changes in animal models.
-
Possible Cause: While specific preclinical adverse effects of this compound are not well-documented, its mechanism of action—inhibition of 11β-HSD1 and subsequent reduction of intracellular cortisol—may have systemic effects. Inhibition of 11β-HSD1 can lead to a compensatory activation of the hypothalamic-pituitary-adrenal (HPA) axis, resulting in elevated plasma adrenocorticotropic hormone (ACTH).[5]
-
Troubleshooting Steps:
-
Monitor HPA Axis Biomarkers: If feasible within your experimental protocol, consider measuring plasma ACTH levels. A significant increase could indicate a strong pharmacodynamic effect of this compound.
-
Assess for Stress-Related Behaviors: Given the role of cortisol in the stress response, closely monitor animals for any changes in behavior that could be indicative of stress or altered HPA axis function.
-
Dose-Response Evaluation: If unexpected effects are observed, consider performing a dose-response study to determine if the effects are dose-dependent. It has been suggested from nonclinical models that 30% to 60% inhibition of 11β-HSD1 may be sufficient for therapeutic effects, implying that higher doses may not confer additional benefit and could increase the risk of off-target or exaggerated pharmacological effects.[4]
-
Issue: Difficulty translating findings from rodent models.
-
Possible Cause: As mentioned, this compound does not bind to the rodent 11β-HSD1 enzyme.[1] Therefore, efficacy and safety studies in rodents may have used an analogue molecule.
-
Troubleshooting Steps:
-
Verify the Test Compound: When reviewing literature or designing studies, confirm whether this compound or a surrogate molecule was used.
-
Consider Alternative Models: If investigating the direct effects of this compound, consider preclinical models where the compound is known to be active against the target enzyme. Pharmacokinetic studies have been conducted in dogs.[3]
-
Quantitative Data from Clinical Studies
Due to the limited availability of quantitative preclinical toxicology data, the following tables summarize the adverse events reported in a Phase I human clinical trial. This information may serve as a reference for potential safety considerations.
Table 1: Treatment-Emergent Adverse Events (TEAEs) in a Multiple Ascending Dose Study in Healthy Volunteers [3]
| Adverse Event | Number of Subjects Reporting (out of 24) |
| Headache | 7 |
| Thrombophlebitis | 3 |
| Diarrhea | 2 |
Note: All TEAEs were reported as mild or moderate in intensity, and there were no serious TEAEs or withdrawals due to TEAEs.[3]
Table 2: Key Pharmacodynamic and Safety Observations in Humans
| Parameter | Observation | Doses | Reference |
| Plasma ACTH | Elevated (marker of systemic enzyme inhibition) | 10 mg and above | [5] |
| Plasma Cortisol | Unchanged | 10 mg and above | [6][5] |
| Alanine Aminotransferase | Increased in one subject | Not specified | [3] |
Experimental Protocols
Protocol: Assessment of HPA Axis Modulation in Preclinical Models
-
Animal Model: Select a relevant animal model. Note the species-specificity of this compound for the 11β-HSD1 enzyme.
-
Dosing: Administer this compound or vehicle control according to the experimental design. Dose selection should be based on prior pharmacokinetic and pharmacodynamic data if available.
-
Blood Sampling: Collect blood samples at baseline and at specified time points post-dose.
-
Biomarker Analysis:
-
Measure plasma ACTH concentrations using a commercially available ELISA kit appropriate for the species.
-
Measure plasma corticosterone (in rodents) or cortisol (in other species) using a suitable immunoassay.
-
-
Data Analysis: Compare the levels of ACTH and corticosterone/cortisol between the this compound-treated and vehicle-treated groups using appropriate statistical methods.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow: Investigating HPA Axis Effects
References
- 1. actinogen.com.au [actinogen.com.au]
- 2. Actinogen Medical — Differentiated treatment for Alzheimer’s disease - Edison Group [edisongroup.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Brain 11β-Hydroxysteroid Dehydrogenase Type 1 Occupancy by Xanamem™ Assessed by PET in Alzheimer’s Disease and Cognitively Normal Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection and early clinical evaluation of the brain‐penetrant 11β‐hydroxysteroid dehydrogenase type 1 (11β‐HSD1) inhibitor this compound (Xanamem™) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection and early clinical evaluation of the brain-penetrant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor this compound (Xanamem™) - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prepare UE2343 stock solutions for cell culture
This technical support center provides researchers, scientists, and drug development professionals with essential information for the preparation and use of UE2343 stock solutions in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Xanamem, is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for converting the inactive glucocorticoid cortisone into the active cortisol within cells.[1][3] By inhibiting 11β-HSD1, this compound effectively reduces the intracellular production of cortisol, which has been linked to cognitive impairment in conditions like Alzheimer's disease.[4][5][6]
Q2: What is the recommended solvent for dissolving this compound?
Q3: How should this compound stock solutions be stored?
A3: For long-term storage, it is recommended to store the stock solution at -80°C, which should maintain stability for up to 6 months. For shorter-term storage, -20°C is acceptable for up to 1 month.[7] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[7]
Q4: What is a typical working concentration for this compound in cell culture?
A4: The optimal working concentration of this compound will vary depending on the cell type and the specific experimental goals. Since this compound has an IC50 of 24 nM in cell-free assays, a starting point for cell-based assays could be in the low nanomolar to micromolar range.[2] It is crucial to perform a dose-response experiment to determine the effective concentration for your specific system.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Ultrasonic bath
Procedure:
-
Calculate the required mass: Determine the mass of this compound powder needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound (C19H19N5O2S) is 381.5 g/mol .[8]
-
Mass (mg) = 10 mmol/L * 0.001 L * 381.5 g/mol * 1000 mg/g = 3.815 mg for 1 mL
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of sterile DMSO to the tube.
-
Dissolve the compound:
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, heat the tube to 37°C for 10-15 minutes.[7]
-
Following heating, place the tube in an ultrasonic bath for a short period to aid solubility.[7]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]
Troubleshooting Guide
Issue: Precipitate forms in the stock solution during preparation or storage.
| Possible Cause | Troubleshooting Steps |
| Incomplete Dissolution | Ensure the powder is completely dissolved by vortexing, gentle warming to 37°C, and sonication.[7] |
| Supersaturated Solution | If precipitation occurs after cooling, the concentration may be too high. Try preparing a slightly lower concentration stock solution. |
| Improper Storage | Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[7] Ensure storage at the recommended temperature. |
Issue: Precipitate forms when diluting the this compound stock solution into cell culture medium.
| Possible Cause | Troubleshooting Steps |
| "Solvent Shock" | This occurs when a compound dissolved in an organic solvent is rapidly diluted into an aqueous medium. To mitigate this, add the stock solution to the pre-warmed (37°C) cell culture medium dropwise while gently swirling.[9] |
| Low Aqueous Solubility | This compound may have limited solubility in your specific cell culture medium. Try preparing an intermediate dilution in a co-solvent or a less concentrated final working solution. |
| High Final Concentration | The final concentration in the medium may exceed the solubility limit of this compound. Perform a solubility test to determine the maximum soluble concentration in your medium.[10] |
| Interaction with Media Components | Components in the serum or media supplements can sometimes interact with the compound, causing precipitation.[9][11] Consider using a serum-free medium for initial experiments or reducing the serum concentration. |
| pH of the Medium | Ensure the pH of your cell culture medium is within the optimal range (typically 7.2-7.4), as pH shifts can affect compound solubility.[9][12] |
| Temperature Fluctuations | Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[9] |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. actinogen.com.au [actinogen.com.au]
- 4. Selection and early clinical evaluation of the brain-penetrant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor this compound (Xanamem™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Selection and early clinical evaluation of the brain‐penetrant 11β‐hydroxysteroid dehydrogenase type 1 (11β‐HSD1) inhibitor this compound (Xanamem™) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. This compound | C19H19N5O2S | CID 137530063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Culture Academy [procellsystem.com]
- 12. The Effects of pH and Excipients on Exenatide Stability in Solution - PMC [pmc.ncbi.nlm.nih.gov]
UE2343 Technical Support Center: Troubleshooting Pharmacokinetic and Pharmacodynamic Variability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the pharmacokinetic (PK) and pharmacodynamic (PD) variability of UE2343 (also known as Xanamem).
Pharmacokinetic (PK) Variability
Frequently Asked Questions (FAQs)
Q1: What are the key pharmacokinetic parameters of this compound in humans?
A1: this compound is an orally bioavailable, brain-penetrant inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] Key pharmacokinetic parameters from single and multiple ascending dose studies in healthy human subjects are summarized below.
| Parameter | Single Ascending Dose (10-35 mg) | Multiple Ascending Dose (10-35 mg) |
| Tmax (h) | 3.5 - 4.0 | Not explicitly stated |
| Terminal t1/2 (h) | 10.5 - 18.7 | 10 - 14 |
| Plasma Levels | Greater than dose-proportional increase | Approximately dose-proportional |
| CSF Concentration | 33% of free plasma levels | Not explicitly stated |
Data compiled from Webster et al., 2017.[1][2]
Q2: What factors can contribute to inter-individual variability in this compound plasma concentrations?
A2: While specific studies on this compound variability are limited, general factors known to influence the pharmacokinetics of small molecule inhibitors include:
-
Genetic Polymorphisms: Variations in drug-metabolizing enzymes and transporters can alter drug absorption, distribution, metabolism, and excretion.
-
Drug-Drug Interactions: this compound has shown moderate inhibition of the CYP450 isoform 2C19.[3][4] Co-administration with other drugs metabolized by this enzyme (e.g., omeprazole, citalopram) may alter plasma concentrations.[3][4]
-
Patient Characteristics: Age, sex, body weight, and organ function can influence drug disposition.
-
Food Effects: The effect of food on this compound absorption has not been detailed in the provided literature.
Q3: How should I prepare this compound for in vivo animal studies?
A3: For in vivo studies, this compound can be formulated in a vehicle such as corn oil. A common method involves dissolving the compound in a minimal amount of an organic solvent like DMSO first, and then diluting it with the oil to the desired concentration.[5] Ensure the final solution is clear and homogenous before administration.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Higher than expected plasma concentrations in animal studies | - Incorrect dosing calculation.- Reduced clearance in the animal model.- Formulation issues leading to enhanced absorption. | - Double-check all dosing calculations and ensure accurate animal weights.- Assess liver and kidney function of the animals if possible.- Ensure consistent and validated formulation procedures. |
| Low or undetectable plasma concentrations | - Poor oral bioavailability in the chosen species.- Rapid metabolism or clearance.- Issues with the analytical method. | - Consider a different route of administration (e.g., intravenous) to assess absolute bioavailability.- Analyze for major metabolites to understand the clearance pathway.- Validate the sensitivity and specificity of your bioanalytical assay. |
| High variability in plasma concentrations between animals | - Inconsistent dosing technique.- Genetic variability within the animal strain.- Differences in food and water intake. | - Ensure all personnel are trained and use a standardized dosing procedure.- Use a sufficient number of animals to account for biological variability.- Standardize feeding and housing conditions for all study animals. |
Pharmacodynamic (PD) Variability
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in tissues like the brain and liver.[1][2]
Q2: What are the expected pharmacodynamic effects of this compound?
A2: Inhibition of 11β-HSD1 by this compound is expected to lead to:
-
A reduction in the urinary ratio of tetrahydrocortisols (THFs) to tetrahydrocortisone (THE), indicating inhibition of 11β-HSD1 in the liver.[1][2]
-
An elevation in plasma adrenocorticotropic hormone (ACTH) as a compensatory response to reduced systemic glucocorticoid signaling.[1][2]
-
Minimal changes in overall plasma cortisol levels, as the primary effect is on intracellular cortisol regeneration.[1][2]
Q3: What biomarkers can be used to assess the pharmacodynamic activity of this compound?
A3: The following biomarkers have been used in clinical studies:
-
Urinary THF/THE ratio: A direct measure of peripheral 11β-HSD1 activity.[1][2][6]
-
Plasma ACTH: An indicator of systemic engagement of the hypothalamic-pituitary-adrenal (HPA) axis.[1][2]
-
Plasma dehydroepiandrosterone (DHEA) and androstenedione: These may be elevated due to the compensatory increase in ACTH.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No significant change in the urinary THF/THE ratio | - Insufficient dose to achieve maximal enzyme inhibition.- Issues with urine sample collection or analysis.- High baseline variability in the study population. | - Confirm that the administered dose is within the effective range.- Ensure proper 24-hour urine collection and validate the analytical method for steroid metabolites.- Increase the sample size to improve statistical power. |
| Inconsistent or highly variable ACTH levels | - Pulsatile nature of ACTH secretion.- Stress during blood sampling.- Improper sample handling. | - Standardize the time of day for blood collection to account for diurnal rhythm.- Acclimatize animals to the sampling procedure to minimize stress.- Use appropriate collection tubes (e.g., containing protease inhibitors) and process samples promptly. |
| Unexpected changes in plasma cortisol levels | - Compensatory activation of the HPA axis leading to increased adrenal cortisol production.- Concomitant medications or underlying conditions affecting cortisol metabolism. | - Monitor other HPA axis hormones (e.g., ACTH, DHEA) to assess the full endocrine response.- Carefully screen subjects for medications and conditions that may influence cortisol levels. |
Experimental Protocols
In Vitro 11β-HSD1 Inhibition Assay
This protocol is a generalized procedure based on methodologies cited in the literature.[1]
-
Cell Culture: Use HEK293 cells stably transfected with the human 11β-HSD1 gene.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations.
-
Assay Procedure:
-
Plate the transfected cells in a suitable multi-well plate.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).
-
Add the substrate, cortisone, to each well.
-
Incubate for a period that allows for measurable conversion to cortisol (e.g., 1-2 hours).
-
-
Detection:
-
Stop the reaction and collect the cell supernatant.
-
Measure the concentration of cortisol produced using a suitable method, such as a commercially available ELISA kit or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Mechanism of action of this compound as an inhibitor of 11β-HSD1.
Caption: Example workflow for a preclinical PK/PD study of this compound.
Caption: Effect of this compound on the HPA axis feedback loop.
References
- 1. Selection and early clinical evaluation of the brain‐penetrant 11β‐hydroxysteroid dehydrogenase type 1 (11β‐HSD1) inhibitor this compound (Xanamem™) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection and early clinical evaluation of the brain-penetrant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor this compound (Xanamem™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. glpbio.com [glpbio.com]
- 6. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of UE2343 in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of UE2343. The information is designed to assist in the successful design and execution of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous buffer. What is happening?
A1: This is a common issue for hydrophobic compounds like this compound. When a concentrated DMSO stock solution is diluted into an aqueous buffer, the dramatic change in solvent polarity can cause the compound to "crash out" or precipitate. The aqueous environment is unfavorable for the hydrophobic this compound molecules, leading them to aggregate and form a solid.
Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A2: To avoid solvent-induced artifacts or cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), with an ideal concentration at or below 0.1%.[1] It is highly recommended to perform a preliminary experiment to determine the DMSO tolerance of your specific cell line.
Q3: Can I heat or sonicate my aqueous solution to dissolve this compound?
A3: Gentle heating (e.g., to 37°C) and sonication can aid in the initial dissolution of this compound.[2][3] However, if the compound precipitates as the solution cools to room temperature, it indicates that the solution was supersaturated and is not thermodynamically stable. This can lead to precipitation during your experiment. These methods are most effective when used to dissolve the compound in a co-solvent before diluting it into the final aqueous buffer.
Q4: My this compound solution is initially clear but becomes cloudy over time. What is the cause?
A4: This phenomenon suggests the formation of a metastable supersaturated solution. While the compound may initially dissolve, its concentration is above the thermodynamic solubility limit, leading to precipitation over time as the system equilibrates. To avoid this, it is crucial to work at or below the determined equilibrium solubility of this compound in your specific buffer system. Temperature fluctuations can also contribute to this issue, as a decrease in temperature can lower the solubility of the compound.
Q5: Are there alternatives to DMSO for solubilizing this compound?
A5: Yes, other co-solvents such as ethanol can be used. Additionally, solubilizing agents like cyclodextrins can be employed to improve the aqueous solubility of this compound. These agents encapsulate the hydrophobic compound, presenting a more hydrophilic exterior to the aqueous solvent.
Troubleshooting Guides
Issue 1: this compound Precipitation Upon Dilution from DMSO Stock
| Potential Cause | Recommended Solution |
| Final concentration is too high. | Decrease the final working concentration of this compound in your experiment. |
| High percentage of DMSO in the final solution. | Prepare a more concentrated stock solution of this compound in DMSO, allowing for a smaller volume to be added to the aqueous buffer, thereby keeping the final DMSO concentration low. |
| "Solvent Shock" from rapid dilution. | Instead of a single large dilution, perform serial dilutions of your stock solution in the final assay medium. This gradual change in solvent polarity can help prevent precipitation. |
| Buffer pH is not optimal. | The solubility of ionizable compounds can be pH-dependent. If your experimental conditions permit, test a range of pH values for your buffer to find the optimal pH for this compound solubility. |
Issue 2: Inconsistent Solubility Results Between Experiments
| Potential Cause | Recommended Solution |
| Variability in stock solution preparation. | Ensure consistent and accurate preparation of your this compound stock solution in DMSO. Always ensure the compound is fully dissolved before use. |
| Inconsistent buffer preparation. | Use a standardized protocol for preparing your aqueous buffers to ensure consistent pH and ionic strength. |
| Temperature fluctuations. | Maintain a constant temperature during your experiments and when storing your solutions, as temperature can significantly impact solubility. |
| Compound degradation. | Store your this compound stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and potential degradation. |
Data Presentation: Estimated Solubility of this compound in Various Solvents
The following table provides estimated solubility data for this compound in different solvent systems. These values are compiled from literature on this compound and structurally similar compounds and should be used as a guide. It is recommended to experimentally determine the solubility for your specific experimental conditions.
| Solvent System | Estimated Solubility of this compound | Notes |
| Aqueous Buffer (pH 7.4) | < 1 mg/mL | Low intrinsic aqueous solubility. |
| 100% DMSO | ≥ 26.22 mg/mL (≥ 68.7 mM) | This compound is freely soluble in DMSO. |
| 100% Ethanol | Moderately Soluble | Can be used as a co-solvent. |
| 5% DMSO in Aqueous Buffer | Increased solubility compared to aqueous buffer alone. | A common starting point for in vitro assays. |
| 5% Ethanol in Aqueous Buffer | Increased solubility compared to aqueous buffer alone. | An alternative co-solvent to DMSO. |
| 4 mM β-Cyclodextrin in Aqueous Buffer | Significantly increased solubility. | Cyclodextrins can form inclusion complexes to enhance solubility. |
| 4 mM HP-β-Cyclodextrin in Aqueous Buffer | Significantly increased solubility, potentially greater than β-cyclodextrin. | Hydroxypropyl-β-cyclodextrin often provides better solubility enhancement and has a better safety profile. |
| 5% DMSO, 3% Ethanol, 4 mM Cyclodextrin in Aqueous Buffer | High solubility. | A formulation used for in vivo rodent studies. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 381.45 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 3.81 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay of this compound
This protocol provides a general method to quickly assess the apparent solubility of this compound in an aqueous buffer.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring turbidity (absorbance at ~600 nm) or a nephelometer
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each this compound dilution to the wells. Include a DMSO-only control.
-
Rapidly add a larger volume (e.g., 98 µL) of the pre-warmed aqueous buffer to each well.
-
Mix the contents of the wells immediately by shaking the plate.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm) or a nephelometer.
-
The highest concentration of this compound that does not show a significant increase in turbidity compared to the DMSO control is considered the kinetic solubility.
Mandatory Visualizations
Signaling Pathway of this compound Action
This compound is an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid. By inhibiting 11β-HSD1, this compound reduces the levels of active glucocorticoids within the cell, thereby modulating the downstream signaling pathways activated by the glucocorticoid receptor.
Caption: Mechanism of action of this compound in inhibiting the 11β-HSD1 pathway.
Experimental Workflow for Determining this compound Solubility
The following workflow outlines the key steps in determining the solubility of this compound for experimental use.
Caption: A logical workflow for determining and optimizing the solubility of this compound.
References
UE2343 interference with other experimental compounds
Welcome to the technical support center for UE2343 (Xanamem). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions with other experimental compounds and to offer troubleshooting support for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] This enzyme is responsible for converting inactive cortisone into active cortisol within cells, particularly in the brain and liver.[1][2] By inhibiting 11β-HSD1, this compound effectively reduces the intracellular production of cortisol, a key glucocorticoid involved in the stress response and cognitive function.[1][2]
Q2: What is the known off-target activity of this compound?
A2: In a broad screening panel against 29 enzymes and 72 receptors, this compound demonstrated a clean off-target profile. However, it was found to be a moderate inhibitor of the cytochrome P450 enzyme CYP2C19.[1] No significant inhibition was observed for CYP1A2, 2D6, 2C9, or 3A4.
Q3: Can this compound interfere with my experimental results when used with other compounds?
A3: Yes, there is a potential for interference. The most likely source of interaction is this compound's inhibitory effect on CYP2C19. If your co-administered experimental compound is a substrate of CYP2C19, its metabolism could be slowed, leading to higher-than-expected concentrations and potentially exaggerated effects or toxicity. Additionally, although less likely, unforeseen off-target effects or interactions at the level of signaling pathways cannot be entirely ruled out.
Q4: Are there known classes of experimental compounds that are likely to interact with this compound?
A4: While direct studies on interactions with other experimental compounds are limited, caution should be exercised when co-administering this compound with any compound known to be metabolized by CYP2C19. This includes certain classes of antidepressants, proton pump inhibitors, and some anticonvulsants that are sometimes used as tool compounds in preclinical research.
Q5: How can I determine if my compound of interest is a substrate of CYP2C19?
A5: You can consult drug metabolism databases, pharmacology literature, or perform an in vitro metabolism study using human liver microsomes and specific CYP2C19 inhibitors to see if the metabolism of your compound is affected.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Unexpectedly high potency or toxicity of a co-administered compound. | Interference with metabolism via CYP2C19 inhibition by this compound. | 1. Verify Metabolism: Determine if the co-administered compound is a known substrate of CYP2C19. 2. Dose Reduction: If it is a CYP2C19 substrate, consider reducing the dose of the co-administered compound. 3. Control Experiment: Run a control experiment with a known CYP2C19 inhibitor to mimic the effect of this compound on your compound of interest. 4. Alternative Compound: If possible, use a structurally similar compound that is not metabolized by CYP2C19. |
| Variability in experimental results across batches or over time. | 1. Degradation of this compound in solution. 2. Interaction with components of the experimental medium. | 1. Fresh Solutions: Always prepare fresh solutions of this compound for each experiment. 2. Solubility Check: Ensure this compound is fully dissolved in your vehicle and remains in solution under your experimental conditions. 3. Vehicle Control: Run a vehicle control to ensure the solvent is not contributing to the observed effects. |
| This compound appears less effective than expected in inhibiting cortisol production. | 1. Suboptimal assay conditions. 2. High substrate (cortisone) concentration. 3. Cellular efflux of the inhibitor. | 1. Assay Validation: Ensure your 11β-HSD1 activity assay is properly validated with a known inhibitor. 2. Substrate Titration: Determine the optimal cortisone concentration for your assay; very high concentrations may require higher doses of this compound for effective inhibition. 3. Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time with this compound. |
| Unexpected changes in signaling pathways unrelated to cortisol. | Potential for unknown off-target effects of this compound. | 1. Literature Review: Conduct a thorough search for any newly identified off-target effects of this compound. 2. Control with other 11β-HSD1 inhibitors: Use a structurally different 11β-HSD1 inhibitor to see if the unexpected effect is specific to this compound or a class effect of 11β-HSD1 inhibition. 3. Direct Target Engagement: If possible, directly measure the activity of the affected pathway in the presence and absence of this compound. |
Data Presentation
Summary of this compound In Vitro Profile
| Parameter | Value | Reference |
| Target | 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | [1] |
| Potency (IC₅₀) | Potent inhibitor (specific value not publicly available) | [1] |
| CYP450 Inhibition | ||
| CYP1A2 | IC₅₀ > 50 µM | |
| CYP2D6 | IC₅₀ > 50 µM | |
| CYP2C9 | IC₅₀ > 50 µM | |
| CYP3A4 | IC₅₀ > 50 µM | |
| CYP2C19 | IC₅₀ = 1.7 µM (moderate inhibition) | [1] |
| Off-Target Screening | Clean profile against a panel of 29 enzymes and 72 receptors |
Potential for Drug-Drug Interactions via CYP2C19
| Compound Class | Examples of CYP2C19 Substrates | Potential Interaction with this compound |
| Proton Pump Inhibitors | Omeprazole, Lansoprazole, Pantoprazole | Increased plasma concentrations of the PPI. |
| Antidepressants (SSRIs) | Citalopram, Escitalopram | Increased plasma concentrations of the antidepressant. |
| Antidepressants (TCAs) | Amitriptyline, Clomipramine | Increased plasma concentrations of the antidepressant. |
| Antiplatelet Agents | Clopidogrel | Reduced conversion to its active metabolite, potentially decreasing efficacy. |
| Anticonvulsants | Diazepam, Phenytoin | Increased plasma concentrations of the anticonvulsant. |
This table provides examples and is not exhaustive. Always verify the metabolic pathways of your specific experimental compounds.
Experimental Protocols
In Vitro 11β-HSD1 Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of this compound on 11β-HSD1 in a cellular or microsomal-based assay.
Materials:
-
Human liver microsomes or cells expressing 11β-HSD1
-
This compound
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Quenching solution (e.g., methanol with an internal standard)
-
LC-MS/MS system for cortisol detection
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in the assay buffer to achieve a range of final concentrations.
-
Pre-incubation: In a microplate, add the 11β-HSD1 enzyme source (microsomes or cells) and the this compound dilutions. Pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add a solution of cortisone and NADPH to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding the quenching solution.
-
Sample Processing: Centrifuge the plate to pellet any precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the amount of cortisol produced using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to a vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of action of this compound in inhibiting the cortisol signaling pathway.
Caption: A logical workflow for troubleshooting unexpected interactions with this compound.
Caption: Logical relationship between the primary and secondary effects of this compound.
References
Interpreting Inconsistent Results in UE2343 (Xanamem) Studies: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate and interpret the inconsistent results observed in preclinical and clinical studies of UE2343, also known as Xanamem. By providing detailed experimental protocols, summarizing quantitative data, and visualizing key pathways, this resource aims to foster a deeper understanding of the complexities surrounding this 11β-HSD1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: Why have clinical trials of this compound (Xanamem) yielded inconsistent results on cognitive endpoints?
Initial clinical trials with this compound have produced mixed and inconsistent findings regarding its efficacy in improving cognitive function.[1] The Phase II XanADu trial, for instance, did not meet its primary or secondary cognitive endpoints in a broad population of individuals with mild Alzheimer's disease.[1] However, a subsequent sub-analysis of this trial revealed a potential crucial factor: the baseline level of the biomarker pTau181.
A key finding is that patients with elevated plasma pTau181 levels, indicative of a higher likelihood of Alzheimer's pathology and progressive disease, showed a potentially significant treatment effect with Xanamem.[2][3] In this subgroup, there was a notable trend towards slower disease progression as measured by the Clinical Dementia Rating scale Sum of Boxes (CDR-SB).[1][3] This suggests that patient heterogeneity and the absence of biomarker-based patient selection in initial trials may have contributed significantly to the inconsistent outcomes.
Furthermore, a Phase II trial in depression also missed its primary cognitive endpoint, with a large placebo effect potentially masking any true drug effect. This highlights the challenges of measuring cognitive enhancement in neuropsychiatric disorders.
Q2: What is the proposed mechanism of action for this compound and how might this relate to the observed inconsistencies?
This compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4] This enzyme is responsible for the conversion of inactive cortisone to active cortisol within cells, particularly in the brain.[1][4] The rationale behind this compound is that by inhibiting 11β-HSD1, it can reduce the production of cortisol in key brain regions like the hippocampus and prefrontal cortex, which are implicated in cognitive function and are known to be adversely affected by chronic stress and elevated cortisol levels.[5]
The inconsistency in clinical results may stem from the complex interplay between cortisol, stress, and the underlying pathology of neurodegenerative diseases. While this compound has demonstrated target engagement by increasing plasma adrenocorticotropic hormone (ACTH), a marker of systemic enzyme inhibition, it has been observed that plasma cortisol levels often remain unchanged.[1][6] This suggests a compensatory upregulation of the hypothalamic-pituitary-adrenal (HPA) axis, which could potentially counteract the intended effects of reducing brain cortisol. The degree of this compensatory response could vary between individuals, contributing to inconsistent outcomes.
Q3: Have preclinical studies with this compound analogs also shown inconsistent findings?
Yes, preclinical studies using analogs of this compound, such as UE2316, in animal models of Alzheimer's disease have also revealed complex and somewhat inconsistent results. For example, in the Tg2576 mouse model, short-term treatment with an 11β-HSD1 inhibitor improved memory and was associated with a reduction in amyloid-beta (Aβ) plaques.[7][8] However, chronic, long-term treatment prevented cognitive decline but did not prevent the formation of Aβ plaques.[7][8]
This suggests that the cognitive benefits of 11β-HSD1 inhibition may not be solely dependent on reducing amyloid pathology and could involve other mechanisms, such as reducing neuroinflammation or improving synaptic function. The differing outcomes between short-term and long-term treatment also highlight the importance of the timing and duration of the intervention in relation to the disease stage.
Troubleshooting Guides
Issue 1: Difficulty Reproducing Cognitive Improvement in Preclinical Models
Possible Cause: Variability in animal models, experimental design, and cognitive testing paradigms.
Troubleshooting Steps:
-
Animal Model Selection: The choice of animal model is critical. The Tg2576 mouse model, which overexpresses a mutant form of human amyloid precursor protein, has been used in this compound analog studies.[7][8] Be aware of the specific pathological features and age-related progression of the chosen model.
-
Treatment Duration and Timing: As preclinical data suggests different outcomes for short-term versus long-term treatment, carefully consider the timing of intervention in relation to the pathological stage of the animal model.
-
Cognitive Behavioral Testing: Ensure that the cognitive tests used are sensitive to the specific deficits present in the animal model and are appropriate for the cognitive domains being investigated. The Morris water maze and object recognition tests are commonly used to assess learning and memory in rodents.
-
Dose-Response Studies: Conduct thorough dose-response studies to identify the optimal therapeutic window for cognitive enhancement without inducing significant side effects.
Issue 2: Lack of Correlation Between Target Engagement and Cognitive Outcomes in Clinical Trials
Possible Cause: Patient population heterogeneity, insensitive cognitive endpoints, and compensatory physiological responses.
Troubleshooting Steps:
-
Patient Stratification: The sub-analysis of the XanADu trial strongly suggests that stratifying patients based on biomarkers like plasma pTau181 is crucial for enriching the study population with individuals more likely to respond to treatment.[2][3]
-
Cognitive Endpoint Selection: The choice of cognitive assessment tools is critical. The ADAS-Cog has known ceiling effects in early-stage Alzheimer's disease.[9][10] Consider using more sensitive composite scores or computerized cognitive batteries like the Cogstate Brief Battery, which assesses domains such as working memory and attention that have shown some response to this compound in exploratory analyses.[1][4]
-
Measuring Brain Cortisol Levels: While plasma cortisol may not change due to compensatory HPA axis activity, directly measuring cortisol levels in the cerebrospinal fluid (CSF) could provide a more accurate assessment of target engagement in the central nervous system.
-
Assessing Downstream Biomarkers: Investigate downstream biomarkers of cortisol signaling and neuroinflammation in CSF or plasma to better understand the biological effects of 11β-HSD1 inhibition in the brain.
Quantitative Data Summary
| Study Phase | Compound | Model/Population | Key Findings | Reference |
| Preclinical | UE2316 (analog) | Tg2576 Mice (Alzheimer's Model) | Short-term treatment improved memory and reduced Aβ plaques. Chronic treatment prevented cognitive decline but not plaque formation. | [7][8] |
| Phase I | This compound (Xanamem) | Healthy Volunteers | Orally bioavailable, brain-penetrant. Elevated plasma ACTH at doses ≥10mg, but plasma cortisol unchanged. CSF concentration was 33% of free plasma levels. | [6][11] |
| Phase II (XanADu) | This compound (Xanamem) | Mild Alzheimer's Disease | Failed to meet primary and secondary cognitive endpoints (ADAS-Cog, CDR-SB). | [1] |
| Phase II (XanADu Sub-analysis) | This compound (Xanamem) | Mild Alzheimer's Disease (High pTau181) | Trend towards slower progression on CDR-SB (LS mean difference of 0.62 points, p=0.09). No significant effects on other cognitive scores. | [1][2][12] |
| Phase II (Depression) | This compound (Xanamem) | Major Depressive Disorder | Missed primary endpoint for improving attention and memory. Large placebo effect observed. |
Experimental Protocols
Cell-Based Assay for 11β-HSD1 Inhibition
This protocol is adapted from a method for screening 11β-HSD1 inhibitors in a cell-based system.[7][11]
Materials:
-
HEK-293 cells stably co-expressing human 11β-HSD1 and H6PDH.
-
Radiolabeled [14C]cortisone.
-
Test compounds (e.g., this compound) and a positive control inhibitor (e.g., glycyrrhetinic acid).
-
Cell culture medium and reagents.
-
Thin-layer chromatography (TLC) plates.
-
Scintillation counter.
Procedure:
-
Plate the HEK-293 cells in a suitable format (e.g., 96-well plate) and allow them to adhere and grow.
-
Incubate the cells with the test compounds or control inhibitor at various concentrations for a predetermined time (e.g., 30 minutes).
-
Add radiolabeled cortisone to the cells and incubate for a specific period to allow for enzymatic conversion to cortisol.
-
Stop the reaction and extract the steroids from the cell lysate.
-
Separate the cortisone and cortisol using TLC.
-
Quantify the amount of radiolabeled cortisol formed using a scintillation counter.
-
Calculate the percent inhibition of 11β-HSD1 activity for each compound concentration and determine the IC50 value.
Measurement of Serum and CSF Cortisol by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of cortisol in biological fluids.[13][14][15]
Materials:
-
Serum or CSF samples.
-
Isotope-labeled internal standard (e.g., cortisol-d4).
-
Extraction solvent (e.g., ethyl acetate).
-
LC-MS/MS system with a C18 column.
-
Mobile phase (e.g., ammonium acetate and methanol).
Procedure:
-
Sample Preparation:
-
Thaw serum or CSF samples.
-
Add a known amount of the isotope-labeled internal standard to each sample.
-
Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate cortisol and the internal standard from other matrix components using a C18 column with a suitable gradient.
-
Detect and quantify cortisol and the internal standard using multiple reaction monitoring (MRM) in positive electrospray ionization mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cortisol.
-
Calculate the concentration of cortisol in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Visualizations
Signaling Pathway of 11β-HSD1 and Cortisol in the Brain
Caption: this compound inhibits 11β-HSD1, reducing local cortisol production in the brain.
Experimental Workflow for a Preclinical Study
Caption: A typical workflow for evaluating this compound in a preclinical Alzheimer's model.
Logical Relationship for Interpreting Inconsistent Clinical Trial Data
Caption: Key factors contributing to inconsistent this compound clinical trial outcomes.
References
- 1. Plasma pTau181 Predicts Clinical Progression in a Phase 2 Randomized Controlled Trial of the 11β-HSD1 Inhibitor Xanamem® for Mild Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actinogen.com.au [actinogen.com.au]
- 3. Positive Xanamem® Trial Shows Potential Efficacy in Alzheimer's Patients with High pTau [synapse.patsnap.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Pilot Evaluation of the Unsupervised, At-Home Cogstate Brief Battery in ADNI-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cogstate.com [cogstate.com]
- 7. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cogstate.com [cogstate.com]
- 9. The ADAS-Cog revisited: Novel composite scales based on ADAS-Cog to improve efficiency in MCI and early AD trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ADAS-cog in Alzheimer's disease clinical trials: psychometric evaluation of the sum and its parts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Candidate Reference Measurement Procedure for the Quantification of Total Serum Cortisol with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cortisol by LC-MS/MS, Serum or Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]
Validation & Comparative
UE2343 in Focus: A Comparative Analysis of 11β-HSD1 Inhibitors
A detailed examination of UE2343 (Xanamem™) in the context of other selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors reveals its potential as a brain-penetrant therapeutic agent, particularly for neurological disorders like Alzheimer's disease. This guide provides a comparative overview of its performance against other notable inhibitors, supported by experimental data and detailed methodologies for key assays.
11β-HSD1 is a critical enzyme that catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in tissues such as the liver, adipose tissue, and the brain.[1][2][3] Dysregulation of 11β-HSD1 activity has been implicated in a range of metabolic and neurological conditions, making it a compelling target for drug development.[3][4] this compound has emerged as a potent and selective inhibitor of this enzyme, demonstrating favorable pharmacokinetic properties for central nervous system (CNS) applications.[5][6]
Comparative Performance of 11β-HSD1 Inhibitors
The efficacy of 11β-HSD1 inhibitors is primarily assessed by their potency (IC50), selectivity against the 11β-HSD2 isozyme, and in vivo activity. The following table summarizes the available data for this compound and other representative inhibitors.
| Compound | Target | IC50 (human 11β-HSD1) | Selectivity (IC50 for 11β-HSD2) | Key Characteristics & Therapeutic Area |
| This compound (Xanamem™) | 11β-HSD1 | < 50 nM[5] | > 10 µM[5] | Brain-penetrant; Investigated for Alzheimer's disease[5][7] |
| ABT-384 | 11β-HSD1 | Ki = 5 nM[8] | Ki > 100 µM[8] | Brain-penetrant; Investigated for Alzheimer's disease (Phase II trial terminated for futility)[9] |
| BI 187004 | 11β-HSD1 | Not specified | Not specified | Investigated for Type 2 Diabetes; Showed ≥80% enzyme inhibition at doses ≥40 mg[1] |
| AZD4017 | 11β-HSD1 | 7 nM[10] | >2000-fold selectivity over 11β-HSD2[10] | Investigated for Type 2 Diabetes and cognitive impairment |
| Carbenoxolone | 11β-HSD1 & 11β-HSD2 | Not specified | Non-selective | Early non-selective inhibitor; improved verbal memory in elderly men[5] |
| Compound 4 (Merck) | 11β-HSD1 | 5 nM[8] | Not specified | Preclinical; >90% in vivo inhibition in mice[8] |
| Compound 6 (Amgen) | 11β-HSD1 | Ki = 12.8 nM[8] | IC50 > 10 µM[8] | Preclinical; Reduced blood glucose and weight in obese mice[8] |
In Vivo and Clinical Insights
This compound has demonstrated significant brain penetration, a crucial attribute for targeting neurological diseases. In early clinical studies, concentrations of this compound in the cerebrospinal fluid (CSF) were found to be 33% of free plasma levels, with a peak concentration ninefold greater than its IC50 for 11β-HSD1.[5] This indicates that the drug reaches the brain at concentrations predicted to be therapeutically effective.[5] Furthermore, administration of this compound led to a reduction in the urinary tetrahydrocortisols/tetrahydrocortisone (THFs/THE) ratio, a biomarker of hepatic 11β-HSD1 inhibition, with maximal inhibition observed at doses of 10 mg and above.[5][6]
While preclinical studies in mouse models of Alzheimer's disease showed that 11β-HSD1 inhibition can reduce Aβ plaques and improve memory, the clinical outcomes for inhibitors targeting CNS disorders have been mixed.[4][5] For instance, a Phase II trial of another brain-penetrant inhibitor, ABT-384, in Alzheimer's patients was terminated early due to a lack of efficacy.[9] Similarly, a Phase 2 study of this compound at a 10 mg daily dose did not meet its cognitive endpoints, although the drug was deemed safe and pharmacologically active.[4] Subsequent research has suggested that higher doses may be necessary to achieve cognitive improvements.[4]
In the context of metabolic diseases, inhibitors like BI 187004 have shown robust target engagement in peripheral tissues. In patients with type 2 diabetes, BI 187004 demonstrated a dose-dependent inhibition of 11β-HSD1 in subcutaneous adipose tissue, reaching over 97% inhibition at the highest dose.[1]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and the methods used to evaluate these inhibitors, the following diagrams illustrate the 11β-HSD1 signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: 11β-HSD1 converts inactive cortisone to active cortisol, which then binds to the glucocorticoid receptor to modulate gene transcription and cellular responses. Inhibitors like this compound block this conversion.
Caption: A typical workflow for screening 11β-HSD1 inhibitors, progressing from in vitro potency and selectivity assays to in vivo pharmacokinetic and efficacy studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summarized protocols for key assays used in the evaluation of 11β-HSD1 inhibitors.
11β-HSD1 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against 11β-HSD1.
Methodology:
-
Enzyme Source: Utilize lysates from Escherichia coli or insect cells overexpressing recombinant human, mouse, or rat 11β-HSD1.[11]
-
Reaction Mixture: Prepare a reaction mixture containing a tritiated substrate (e.g., [3H]-cortisone), the NADPH cofactor, and varying concentrations of the test inhibitor.[11]
-
Incubation: Incubate the reaction mixture with the enzyme lysate at room temperature to allow the conversion of cortisone to cortisol.[11]
-
Reaction Termination: Stop the reaction by adding a non-specific 11β-HSD inhibitor, such as glycyrrhetinic acid.[11]
-
Quantification: Separate the substrate and product (e.g., using thin-layer chromatography) and quantify the amount of [3H]-cortisol produced using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
11β-HSD2 Selectivity Assay
Objective: To assess the inhibitory activity of a compound against the 11β-HSD2 isozyme to determine its selectivity.
Methodology:
-
Enzyme Source: Use whole-cell lysates or tissue homogenates (e.g., from human placenta) that endogenously express 11β-HSD2, or lysates from cells overexpressing recombinant 11β-HSD2.[12]
-
Assay Principle: The assay measures the conversion of cortisol to cortisone.
-
Procedure: Incubate the enzyme source with cortisol and varying concentrations of the test compound.
-
Quantification: Extract the steroids and quantify the amounts of cortisol and cortisone using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
-
Data Analysis: Calculate the percentage of inhibition of 11β-HSD2 activity and determine the IC50 value. The selectivity is then expressed as the ratio of IC50 (11β-HSD2) / IC50 (11β-HSD1).
Assessment of Brain Penetration
Objective: To determine the extent to which a compound crosses the blood-brain barrier (BBB).
Methodology (In Vivo):
-
Animal Model: Administer the test compound to rodents (e.g., rats or mice).
-
Sample Collection: At a specified time point after administration, collect blood and brain tissue samples.
-
Sample Processing: Process the blood to obtain plasma. Homogenize the brain tissue.
-
Quantification: Measure the concentration of the compound in both plasma and brain homogenate using LC-MS/MS.
-
Calculation of Brain-to-Plasma Ratio: The total brain-to-plasma concentration ratio (Kp) is calculated. To determine the unbound (free) brain-to-plasma ratio (Kp,uu), the fraction of unbound drug in plasma (fu,p) and brain tissue (fu,brain) must be determined, often through in vitro equilibrium dialysis or ultrafiltration methods.[13][]
Methodology (Clinical - CSF Sampling):
-
Study Population: Administer the compound to human subjects.
-
Sample Collection: Collect paired samples of blood (for plasma) and cerebrospinal fluid (CSF) at specific time points.
-
Quantification: Measure the concentration of the compound in both plasma and CSF.
-
Calculation of CSF-to-Plasma Ratio: The ratio of the drug concentration in CSF to the free (unbound) concentration in plasma provides an indication of brain penetration.[5][6]
Conclusion
This compound stands out as a potent and selective 11β-HSD1 inhibitor with demonstrated brain penetration, making it a promising candidate for CNS disorders. While its clinical journey has faced challenges, the compound's pharmacological profile underscores the potential of targeting 11β-HSD1 in the brain. The comparative data presented here highlight the diversity of 11β-HSD1 inhibitors developed for various therapeutic areas and emphasize the importance of tissue-specific targeting and robust experimental validation in advancing these compounds from the laboratory to the clinic. Further research, potentially exploring higher doses or different patient populations, will be crucial in fully elucidating the therapeutic utility of this compound and other brain-penetrant 11β-HSD1 inhibitors.
References
- 1. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Selection and early clinical evaluation of the brain‐penetrant 11β‐hydroxysteroid dehydrogenase type 1 (11β‐HSD1) inhibitor this compound (Xanamem™) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection and early clinical evaluation of the brain-penetrant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor this compound (Xanamem™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 11. Acute Inhibition of 11β-Hydroxysteroid Dehydrogenase Type-1 Improves Memory in Rodent Models of Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two 11β-HSD1 Inhibitors: A Comparative Analysis of UE2343 and ABT-384 in Alzheimer's Disease Models
In the ongoing quest for effective Alzheimer's disease (AD) therapies, the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that amplifies glucocorticoid levels in the brain, has emerged as a promising strategy. Elevated cortisol, a product of 11β-HSD1 activity, is associated with cognitive decline and AD progression. This guide provides a detailed, objective comparison of two prominent 11β-HSD1 inhibitors, UE2343 (Xanamem) and ABT-384, based on available preclinical and clinical data.
This report is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the performance, experimental protocols, and signaling pathways related to these two compounds.
Mechanism of Action: Targeting the Glucocorticoid Hypothesis
Both this compound and ABT-384 are potent and selective inhibitors of the 11β-HSD1 enzyme. The therapeutic rationale is rooted in the "glucocorticoid cascade hypothesis," which posits that chronic exposure to elevated levels of glucocorticoids, such as cortisol, can be detrimental to the brain, particularly the hippocampus, a region critical for memory. In the brain, 11β-HSD1 converts inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action. By inhibiting this enzyme, this compound and ABT-384 aim to reduce intracellular cortisol levels, thereby protecting against glucocorticoid-mediated neurotoxicity, synaptic dysfunction, and cognitive impairment. Preclinical evidence has suggested that excess glucocorticoids can exacerbate the core pathologies of AD, namely amyloid-beta (Aβ) plaques and hyperphosphorylated tau.
Preclinical Performance in Alzheimer's Models
This compound (via its analog UE2316):
A key study by Sooy et al. (2015) investigated the effects of a potent and selective 11β-HSD1 inhibitor, UE2316, in the Tg2576 mouse model of AD, which overexpresses a mutant form of human amyloid precursor protein (APP) and develops age-dependent Aβ plaques and cognitive deficits.[1]
-
Cognitive Effects: Short-term treatment (28 days) with UE2316 improved memory in aged, cognitively impaired mice.[1] Chronic treatment of young Tg2576 mice for up to 13 months prevented the expected cognitive decline.[1]
-
Amyloid-β Pathology: Short-term treatment in 14-month-old Tg2576 mice led to a reduction in the number of Aβ plaques in the cerebral cortex.[1] Interestingly, chronic treatment from a young age prevented cognitive decline but did not prevent the formation of Aβ plaques, suggesting a potential dissociation between plaque load and cognitive function in this treatment paradigm.[1]
-
Tau Pathology: Some studies with other 11β-HSD1 inhibitors in different models have shown a decrease in phosphorylated tau species (Ser-396 and Ser-404).[2]
ABT-384:
Specific preclinical data on the effects of ABT-384 on Aβ and tau pathology in AD animal models are limited in the publicly available literature. However, the foundational research supporting the development of 11β-HSD1 inhibitors suggests that by reducing glucocorticoids, these compounds should theoretically mitigate the downstream effects on Aβ and tau. One study noted that glucocorticoids can increase amyloid-beta and tau pathology in a mouse model of Alzheimer's disease.[3]
Preclinical Data Summary
| Parameter | This compound (analog UE2316) in Tg2576 Mice | ABT-384 in AD Models |
| Cognitive Improvement | Yes, improved memory and prevented cognitive decline.[1] | Data not readily available. |
| Effect on Aβ Plaques | Reduced plaque number with short-term treatment in aged mice.[1] No prevention of plaque formation with chronic treatment from a young age.[1] | Data not readily available. |
| Effect on Tau Pathology | Other 11β-HSD1 inhibitors have shown reductions in phosphorylated tau.[2] | Data not readily available. |
Clinical Trial Comparison
Both this compound (Xanamem) and ABT-384 have been evaluated in Phase II clinical trials for the treatment of mild-to-moderate Alzheimer's disease.
This compound (Xanamem) - XanADu Trial:
The XanADu trial was a Phase II, double-blind, randomized, placebo-controlled study that enrolled 186 subjects with mild dementia due to AD.[2] Participants received 10 mg of Xanamem or a placebo daily for 12 weeks.[2]
-
Primary Endpoints: The trial did not meet its primary endpoints, which were the change in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog 14) and the Alzheimer's Disease Cooperative Study - Activities of Daily Living (ADCS-ADL).[2]
-
Secondary Endpoints: No statistically significant differences were observed in secondary endpoints.[2]
-
Safety and Tolerability: The 10 mg daily dose of Xanamem was found to be safe and well-tolerated.[2]
-
Exploratory Analysis: In a separate study with healthy elderly subjects (XanaHES trial), higher doses of Xanamem (20 mg daily) for 12 weeks showed statistically significant benefits in working memory and visual attention.[2]
ABT-384 - NCT01137526 Trial:
This was a Phase II, double-blind, placebo- and active-controlled study involving 267 participants with mild-to-moderate AD.[4] Subjects received either 10 mg or 50 mg of ABT-384, donepezil (active control), or a placebo once daily for 12 weeks.[4]
-
Primary Endpoint: The primary endpoint was the change from baseline on the 13-item ADAS-Cog total score.[4]
-
Outcome: The study was terminated for futility as ABT-384 did not show any improvement in ADAS-Cog scores or any secondary endpoints compared to placebo.[4] In contrast, the active control, donepezil, did show a significant improvement in cognitive and functional endpoints.[4]
-
Safety and Tolerability: The overall incidence of adverse events was similar among the treatment groups.[4]
Clinical Trial Data Summary
| Feature | This compound (Xanamem) - XanADu Trial | ABT-384 - NCT01137526 Trial |
| Phase | II | II |
| Number of Participants | 186[2] | 267[4] |
| Dosage | 10 mg/day[2] | 10 mg/day and 50 mg/day[4] |
| Duration | 12 weeks[2] | 12 weeks[4] |
| Primary Endpoint | ADAS-Cog 14, ADCS-ADL[2] | ADAS-Cog 13[4] |
| Primary Outcome | Failed to meet endpoints.[2] | Terminated for futility; no improvement.[4] |
| Safety | Good safety and tolerability.[2] | Similar adverse event profile to placebo.[4] |
Experimental Protocols
Preclinical Study: UE2316 in Tg2576 Mice (Adapted from Sooy et al., 2015)
-
Animal Model: Male Tg2576 mice, which overexpress human APP with the Swedish mutation, and wild-type littermates were used.
-
Drug Administration: For short-term studies, 14-month-old mice received UE2316 via oral gavage for 28 days. For chronic studies, treatment began in young mice and continued for up to 13 months.
-
Behavioral Testing: Cognitive function was assessed using the object recognition test, which evaluates a mouse's ability to recognize a novel object in a familiar environment.
-
Neuropathological Analysis: Following behavioral testing, brains were harvested. One hemisphere was fixed for immunohistochemical analysis of Aβ plaques using specific antibodies. The other hemisphere was used for biochemical analysis, including the measurement of Aβ levels by ELISA.
Clinical Trial: ABT-384 in Mild-to-Moderate AD (Adapted from Marek et al., 2014)
-
Study Design: A randomized, double-blind, placebo- and active-controlled, parallel-group Phase II study.
-
Participants: 267 subjects aged 55-90 with a diagnosis of mild-to-moderate Alzheimer's disease. Key inclusion criteria included a Mini-Mental State Examination (MMSE) score between 10 and 24.
-
Intervention: Participants were randomized to receive ABT-384 (10 mg or 50 mg), donepezil (10 mg), or placebo once daily for 12 weeks.
-
Efficacy Assessments: The primary efficacy measure was the change from baseline in the 13-item ADAS-Cog total score. Secondary measures included other cognitive and functional scales.
-
Safety Assessments: Safety was monitored through the recording of adverse events, vital signs, electrocardiograms, and clinical laboratory tests.
Discussion and Future Directions
The clinical trial failures of both this compound and ABT-384, despite promising preclinical rationale, highlight the significant challenges in translating therapies for Alzheimer's disease. Several factors could have contributed to these outcomes:
-
Timing of Intervention: It is possible that by the time individuals have a clinical diagnosis of mild-to-moderate AD, the pathological cascade is too advanced for 11β-HSD1 inhibition to have a meaningful impact on cognition. Intervention at earlier, preclinical stages may be more effective.
-
Dosage: The XanADu trial for this compound used a 10 mg dose, while a subsequent study in healthy elderly individuals suggested that a higher dose (20 mg) might be required to see cognitive benefits.[2] For ABT-384, even at doses that achieved complete brain 11β-HSD1 inhibition, no cognitive improvement was observed.[4]
-
Complexity of AD Pathophysiology: Alzheimer's disease is a multifaceted disorder, and targeting a single pathway like glucocorticoid signaling may not be sufficient to alter the disease course significantly.
Future research in this area could explore several avenues:
-
Higher Doses and Longer Treatment Durations: As suggested by Actinogen Medical, exploring higher doses of this compound and longer treatment periods may be warranted.
-
Early Intervention: Testing 11β-HSD1 inhibitors in individuals with preclinical AD, identified through biomarkers, could be a more effective strategy.
-
Combination Therapies: Combining 11β-HSD1 inhibitors with drugs targeting other pathways, such as amyloid or tau, could offer a synergistic therapeutic approach.
References
A Comparative Analysis of UE2343 and Carbenoxolone in 11β-HSD1 Inhibition
In the landscape of therapeutic agents targeting the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, both the novel compound UE2343 (also known as Xanamem™) and the established drug carbenoxolone have garnered significant attention from the research community. This guide provides a detailed comparison of their efficacy, mechanisms of action, and key experimental findings to assist researchers, scientists, and drug development professionals in their evaluation of these two inhibitors.
Mechanism of Action: A Tale of Selectivity
Both this compound and carbenoxolone derive their primary therapeutic potential from the inhibition of 11β-HSD1, an enzyme responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol. Elevated cortisol levels in specific tissues, particularly the brain, have been linked to cognitive impairment and metabolic syndrome. By inhibiting 11β-HSD1, these compounds aim to reduce local cortisol concentrations, thereby mitigating its detrimental effects.
This compound is a potent, selective, and orally bioavailable 11β-HSD1 inhibitor specifically designed for brain penetration.[1][2] Its development has been primarily focused on treating cognitive disorders such as Alzheimer's disease.[1][3]
Carbenoxolone , a derivative of glycyrrhetinic acid found in licorice root, is a non-selective inhibitor of 11β-HSD enzymes, affecting both 11β-HSD1 and 11β-HSD2.[4][5] This lack of selectivity contributes to a distinct side effect profile, including mineralocorticoid-related effects such as sodium retention and hypertension, due to the inhibition of 11β-HSD2 in the kidneys.[6][7][8] Carbenoxolone has also been shown to inhibit gap junction communication, an action independent of its effects on 11β-HSD1.[8]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and carbenoxolone based on available preclinical and clinical studies. It is important to note that a direct head-to-head clinical trial comparing the two compounds has not been identified.
| Parameter | This compound (Xanamem™) | Carbenoxolone |
| Target Selectivity | Selective for 11β-HSD1 over 11β-HSD2[2] | Non-selective; inhibits both 11β-HSD1 and 11β-HSD2[4] |
| 11β-HSD1 Inhibition (IC50) | < 50 nM (in cellular assays)[2] | 0.4 - 3.2 µmol/L (in liver homogenates, resulting in 21% - 95% inhibition)[9] |
| Brain Penetration | Orally bioavailable and brain-penetrant[1][2] | Limited information on brain penetration in humans |
| Clinical Application (Primary Focus) | Cognitive impairment, Alzheimer's disease[1][3] | Peptic ulcers, with research into cognitive and anti-inflammatory effects[10][11][12] |
| Reported Efficacy in Cognitive Function | Phase 2 trial in mild Alzheimer's disease (10 mg/day for 12 weeks) failed to show significant improvement in cognitive outcomes.[3] | Improved verbal fluency in healthy elderly men (100 mg three times daily for 4 weeks) and verbal memory in patients with type 2 diabetes (100 mg three times daily for 6 weeks).[10][13] |
| Key Side Effects | Generally well-tolerated in clinical trials; headache, diarrhea, and thrombophlebitis reported.[3] | Sodium and water retention, hypokalemia, hypertension (mineralocorticoid effects).[6][11] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core signaling pathway affected by these inhibitors and a general workflow for evaluating their efficacy.
Figure 1: Simplified signaling pathway of 11β-HSD1 and points of inhibition.
Figure 2: General experimental workflow for inhibitor evaluation.
Detailed Experimental Protocols
This compound: Early Clinical Evaluation
A study by Webster et al. (2017) detailed the early clinical evaluation of this compound.[1][2]
-
Study Design: Single and multiple ascending dose studies were conducted in healthy human subjects to assess safety, pharmacokinetics, and pharmacodynamics.[1]
-
Methodology:
-
Single Ascending Dose Study: A double-blind, randomized, placebo-controlled study.[2]
-
Multiple Ascending Dose Study: A double-blind, randomized, placebo-controlled study.[2]
-
Cerebrospinal Fluid (CSF) Study: An open-label, multiple-dose Phase I study to determine the pharmacokinetic parameters of this compound in CSF.[2]
-
-
Key Measurements: Plasma and CSF concentrations of this compound were measured. Pharmacodynamic markers included plasma adrenocorticotropic hormone (ACTH) and the urinary tetrahydrocortisols/tetrahydrocortisone (THFs/THE) ratio.[1][2]
Carbenoxolone: Cognitive Function Study in Healthy Elderly Men and Type 2 Diabetics
A study by Sandeep et al. (2004) investigated the effects of carbenoxolone on cognitive function.[10]
-
Study Design: Two randomized, double-blind, placebo-controlled crossover studies were conducted.[10]
-
Participants:
-
Intervention:
-
Methodology: Cognitive function was assessed using tests for verbal fluency and verbal memory.[10]
Conclusion
This compound and carbenoxolone represent two distinct approaches to 11β-HSD1 inhibition. This compound is a modern, selective, and brain-penetrant inhibitor developed for neurological conditions, though it has yet to demonstrate clinical efficacy in improving cognitive function in Alzheimer's disease.[1][3] Carbenoxolone is an older, non-selective inhibitor with demonstrated effects on cognitive function in specific populations, but its clinical utility is hampered by a significant side effect profile stemming from its lack of selectivity.[6][10]
For researchers in drug development, the journey of these two compounds underscores the critical importance of target selectivity and brain bioavailability in designing novel therapeutics for central nervous system disorders. Future research may focus on further elucidating the potential of selective 11β-HSD1 inhibitors and identifying patient populations most likely to benefit from this therapeutic strategy.
References
- 1. Selection and early clinical evaluation of the brain-penetrant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor this compound (Xanamem™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selection and early clinical evaluation of the brain‐penetrant 11β‐hydroxysteroid dehydrogenase type 1 (11β‐HSD1) inhibitor this compound (Xanamem™) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. academic.oup.com [academic.oup.com]
- 5. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of mineralocorticoid action of carbenoxolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pathogenesis of pseudohyperaldosteronism from carbenoxolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 9. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 11Beta-hydroxysteroid dehydrogenase inhibition improves cognitive function in healthy elderly men and type 2 diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbenoxolone: a review of its pharmacological properties and therapeutic efficacy in peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of carbenoxolone against amyloid-beta 1-42 oligomer-induced neuroinflammation and cognitive decline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. worldhealth.net [worldhealth.net]
Validating the Selectivity of UE2343 for 11β-HSD1 over 11β-HSD2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitor UE2343 (also known as Xanamem™) and its selectivity for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) over type 2 (11β-HSD2). The information presented herein is supported by experimental data to assist researchers in evaluating its potential for therapeutic development, particularly in contexts where specific inhibition of 11β-HSD1 is desired.
This compound is a potent, orally bioavailable, and brain-penetrant 11β-HSD1 inhibitor that has been investigated for the treatment of cognitive impairment in Alzheimer's disease.[1][2] The therapeutic rationale for selective 11β-HSD1 inhibition lies in its role in converting inactive cortisone to active cortisol within specific tissues like the brain and adipose tissue.[3] Overexpression of 11β-HSD1 is linked to metabolic diseases and cognitive decline.[4][5] In contrast, 11β-HSD2 inactivates cortisol and is crucial for protecting the mineralocorticoid receptor from illicit activation by cortisol, particularly in the kidney.[3][5] Therefore, high selectivity for 11β-HSD1 is a critical attribute for any therapeutic candidate to avoid the adverse effects associated with 11β-HSD2 inhibition, such as hypertension and hypokalemia.[5][6]
Comparative Analysis of Inhibitor Selectivity
The selectivity of this compound for 11β-HSD1 is demonstrated by a significant difference in its inhibitory concentration (IC50) against the two enzyme isoforms. The following table summarizes the quantitative data for this compound in comparison to other known 11β-HSD inhibitors, including a non-selective agent (Carbenoxolone) and other selective compounds (AZD4017 and ABT-384).
| Compound | 11β-HSD1 IC50/Ki (Human) | 11β-HSD2 IC50 (Human) | Selectivity Ratio (HSD2/HSD1) | Reference |
| This compound | < 50 nM | > 10,000 nM | > 200-fold | [1] |
| Carbenoxolone | ~low µM range (inhibits both) | ~low µM range (inhibits both) | Non-selective | [7][8][9] |
| AZD4017 | 7 nM | > 30,000 nM | > 4285-fold | [1][10][11] |
| ABT-384 | 0.1 - 2.7 nM (Ki) | > 100,000 nM | > 37,000-fold | [12][13] |
Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant. A higher selectivity ratio indicates greater selectivity for 11β-HSD1.
Glucocorticoid Activation/Inactivation Pathway
The diagram below illustrates the opposing roles of 11β-HSD1 and 11β-HSD2 in regulating intracellular cortisol levels, which is the fundamental pathway targeted by this compound.
Caption: Glucocorticoid metabolism by 11β-HSD isozymes.
Experimental Protocols
The determination of inhibitor selectivity is critical. The data for this compound was obtained using a whole-cell-based assay, which provides a physiologically relevant environment.
Protocol: Cell-Based 11β-HSD1 and 11β-HSD2 Inhibition Assay
This protocol is based on the methodology referenced for the characterization of this compound and similar inhibitors.[1]
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are stably transfected with plasmids containing the full-length gene for either human 11β-HSD1 or human 11β-HSD2.
-
Transfected cells are cultured in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO2).
-
-
Compound Preparation:
-
This compound and comparator compounds are dissolved in DMSO to create high-concentration stock solutions.
-
Serial dilutions are prepared in assay buffer to achieve a range of final concentrations for IC50 determination.
-
-
Inhibition Assay:
-
Transfected cells are seeded into 96-well plates and allowed to adhere.
-
Cells are washed and incubated with serum-free media containing the substrate (e.g., 100-200 nM cortisone for 11β-HSD1 assay; cortisol for 11β-HSD2 assay) and varying concentrations of the test inhibitor.
-
For 11β-HSD1 reductase activity, the necessary cofactor NADPH is ensured to be available, often supplemented by glucose-6-phosphate and glucose-6-phosphate dehydrogenase to regenerate NADPH.
-
The reaction is allowed to proceed for a defined period (e.g., 4-24 hours) at 37°C.
-
-
Detection and Analysis:
-
The reaction is terminated, and the concentration of the product (cortisol for the 11β-HSD1 assay; cortisone for the 11β-HSD2 assay) is measured.
-
Detection methods can include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay using fluorophore-labeled antibodies against the product.[11]
-
Radioimmunoassay (RIA) or ELISA: Specific antibodies are used to quantify the product.
-
LC-MS/MS: A highly sensitive method to directly measure substrate and product concentrations.
-
-
The percentage of inhibition at each compound concentration is calculated relative to vehicle controls (DMSO).
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic curve.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in determining the IC50 value for an 11β-HSD1 inhibitor.
Caption: Workflow for determining inhibitor potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential inhibition of 11 beta-hydroxysteroid dehydrogenase by carbenoxolone in rat brain regions and peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probe AZD-4017 | Chemical Probes Portal [chemicalprobes.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. 11β-HSD (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
UE2343 vs. UE2316: A Comparative Review in Preclinical Cognitive Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, UE2343 (Xanamem) and UE2316, focusing on their performance in preclinical models of cognition. While both compounds target the same enzyme to modulate glucocorticoid levels in the brain, the publicly available preclinical data on their cognitive effects show significant differences in depth and outcomes.
Introduction to this compound and UE2316
This compound, also known as Xanamem, was selected for clinical development to treat cognitive impairment in Alzheimer's disease due to a preclinical profile deemed superior based on factors such as oral bioavailability and brain penetration.[1][2][3][4] Despite this, published preclinical studies detailing its efficacy in cognitive models are scarce.[2] this compound advanced to clinical trials but did not demonstrate significant cognitive improvement in Alzheimer's disease patients at the tested dose.[2][5]
UE2316 is another 11β-HSD1 inhibitor that has been evaluated in preclinical settings. In contrast to this compound, studies on UE2316 have demonstrated pro-cognitive effects in rodent models of aging and Alzheimer's disease.[2][5]
Mechanism of Action: 11β-HSD1 Inhibition
Both this compound and UE2316 act by inhibiting the 11β-HSD1 enzyme. This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid. Elevated glucocorticoid levels in the brain are associated with cognitive decline and Alzheimer's disease pathology. By inhibiting 11β-HSD1, these compounds aim to reduce cortisol levels in the brain, thereby offering a potential therapeutic strategy for cognitive disorders.[1][2][3][4][5]
Caption: Signaling pathway of 11β-HSD1 inhibition by this compound and UE2316.
Preclinical Cognitive Performance
A significant disparity exists in the available preclinical cognitive data for this compound and UE2316. While UE2316 has demonstrated positive outcomes in multiple studies, there is a lack of published data on this compound's performance in cognitive behavioral assays.
UE2316:
Studies have shown that UE2316 improves memory in aged, cognitively-impaired mice and in the Tg2576 mouse model of Alzheimer's disease.[2] Furthermore, chronic treatment with UE2316 was found to reduce the burden of Aβ plaques in the cerebral cortex of these mice.[5]
This compound:
Despite being selected for clinical trials based on a "superior preclinical profile," specific data from cognitive tests in animal models have not been widely published.[1][2][3][4] One report explicitly states that "No published studies have tested Xanamem in rodent models."[2]
| Compound | Animal Model | Cognitive Test | Key Findings | Reference |
| UE2316 | Aged, cognitively-impaired mice | Not specified | Improved memory | [2] |
| UE2316 | Tg2576 mice (Alzheimer's model) | Not specified | Improved memory, reduced Aβ plaques | [2][5] |
| This compound | Rodent models | Not specified | No published data on cognitive improvement | [2] |
Key Experimental Protocols
Detailed methodologies for common preclinical cognitive assays are provided below. These represent the types of experiments in which compounds like this compound and UE2316 would be evaluated.
Morris Water Maze
The Morris water maze is a widely used test to assess spatial learning and memory in rodents.
-
Apparatus: A large circular pool is filled with opaque water, and a small escape platform is hidden just below the water's surface. The pool is situated in a room with various distal visual cues.
-
Procedure:
-
Acquisition Phase: The rodent is placed in the pool from different starting locations and must find the hidden platform. This is repeated over several trials and days. The time taken to find the platform (escape latency) and the path taken are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim freely for a set time. The time spent in the quadrant where the platform was previously located is measured to assess memory retention.
-
-
Data Analysis: Key metrics include escape latency, path length, and time spent in the target quadrant during the probe trial.
Caption: Experimental workflow for the Morris water maze test.
Novel Object Recognition Test
The novel object recognition test evaluates an animal's ability to recognize a previously encountered object.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: The rodent is allowed to freely explore the empty arena.
-
Familiarization Phase (T1): Two identical objects are placed in the arena, and the rodent is allowed to explore them for a set period.
-
Test Phase (T2): After a retention interval, one of the familiar objects is replaced with a novel object. The time the rodent spends exploring each object is recorded.
-
-
Data Analysis: A discrimination index is calculated, which represents the proportion of time spent exploring the novel object compared to the total exploration time. A higher index indicates better recognition memory.
Comparative Analysis
The available data suggest that while both this compound and UE2316 were developed as 11β-HSD1 inhibitors for cognitive disorders, their progression and supporting preclinical evidence differ significantly. UE2316 has published, positive preclinical data in cognitive models. In contrast, this compound's advancement to clinical trials was based on a broader preclinical profile that did not include widely disseminated cognitive efficacy data. The subsequent failure of this compound to show cognitive benefits in clinical trials highlights the potential disconnect between preclinical promise and clinical outcomes.
Caption: Logical relationship of findings for this compound and UE2316.
Conclusion
Based on the currently available public information, UE2316 has demonstrated clear, positive effects on cognition in preclinical animal models. In contrast, there is a notable absence of published data supporting the cognitive efficacy of this compound in similar models, despite its selection for clinical development based on other favorable preclinical characteristics. For researchers in the field of cognitive drug discovery, the case of this compound and UE2316 underscores the importance of robust and transparent preclinical efficacy data in predicting clinical success. While both compounds validate 11β-HSD1 as a target, the divergent outcomes highlight the nuanced differences that can exist between molecules of the same class.
References
- 1. Selection and early clinical evaluation of the brain‐penetrant 11β‐hydroxysteroid dehydrogenase type 1 (11β‐HSD1) inhibitor this compound (Xanamem™) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Selection and early clinical evaluation of the brain-penetrant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor this compound (Xanamem™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. mdpi.com [mdpi.com]
Reproducibility of UE2343's Cognitive Effects: A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the experimental data on UE2343 (Xanamem), a brain-penetrant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, and its effects on cognition. The reproducibility of these effects is examined through a comparative lens, presenting data from key clinical trials and positioning this compound within the broader landscape of cognitive enhancers. This document is intended for researchers, scientists, and drug development professionals.
Abstract
This compound, also known as Xanamem, is an investigational drug designed to enhance cognitive function by inhibiting the enzyme 11β-HSD1, which is responsible for the conversion of inactive cortisone to the active stress hormone cortisol within the brain.[1][2] The therapeutic hypothesis is that reducing excess intracellular cortisol will ameliorate cognitive deficits associated with neurological and metabolic diseases.[1][3] Clinical trial results for this compound have been mixed, suggesting that its cognitive-enhancing effects may be dose-dependent and specific to certain patient populations. While a Phase 2 trial in patients with mild Alzheimer's disease did not show significant cognitive improvement at a lower dose, a subsequent Phase 1 study in healthy elderly individuals demonstrated pro-cognitive effects at a higher dose.[1] This guide synthesizes the available data to provide a clear overview of the current understanding of this compound's efficacy and the factors that may influence the reproducibility of its effects.
Mechanism of Action: The 11β-HSD1 Pathway
This compound's mechanism of action centers on the inhibition of 11β-HSD1. This enzyme is highly expressed in key brain regions for cognition, including the hippocampus.[2] By blocking 11β-HSD1, this compound reduces the intracellular production of cortisol, a glucocorticoid linked to impaired cognitive performance and accelerated disease progression in Alzheimer's disease.[1]
Comparative Efficacy of this compound in Clinical Trials
The cognitive effects of this compound have been evaluated in different clinical settings, with notable variability in outcomes. The following tables summarize the quantitative data from key studies.
Table 1: this compound Phase 2 XanADu Trial in Mild Alzheimer's Disease
| Parameter | This compound (10 mg/day) | Placebo | p-value |
| Primary Endpoint | |||
| Change in ADAS-Cog14 | Not Statistically Significant | Not Statistically Significant | > 0.05 |
| Secondary Endpoints | |||
| Change in CDR-SOB | Not Statistically Significant | Not Statistically Significant | > 0.05 |
| Change in MMSE | Not Statistically Significant | Not Statistically Significant | > 0.05 |
Data from the XanADu trial (NCT02727699) indicated that a 10 mg daily dose of this compound for 12 weeks did not result in statistically significant cognitive improvements in patients with mild Alzheimer's disease.[1]
Table 2: this compound Phase 1 XanaHES Trial in Healthy Elderly Subjects
| Cognitive Domain (Cogstate Test Battery) | This compound (20 mg/day) Effect Size | Placebo | p-value |
| Working Memory (One Back Test) | 0.83 | Baseline | < 0.01 |
| Visual Attention (Identification Test) | 0.67 | Baseline | = 0.05 |
| Psychomotor Function (Detection Test) | Trend | Baseline | = 0.09 |
In contrast, the XanaHES trial (NCT03830762) demonstrated that a 20 mg daily dose of this compound for 12 weeks led to statistically significant improvements in working memory and visual attention in healthy elderly participants.[1]
Reproducibility and Influencing Factors
The discrepancy in outcomes between the XanADu and XanaHES trials highlights key factors influencing the reproducibility of this compound's cognitive effects:
-
Dosage: A higher dose (20 mg) was effective in healthy elderly individuals, while a lower dose (10 mg) was not in Alzheimer's patients.[1]
-
Patient Population: The cognitive effects of this compound may differ between healthy individuals and those with underlying neurodegenerative pathology.
-
Biomarker Specificity: Emerging evidence suggests that this compound may be more effective in Alzheimer's patients with high levels of the tau pathology biomarker pTau181.[4]
Comparison with Other Cognitive Enhancers
While direct head-to-head trials are lacking, it is useful to contextualize this compound's effects with those of established cognitive enhancers for Alzheimer's disease. A network meta-analysis of acetylcholinesterase inhibitors and NMDA receptor antagonists provides a benchmark for clinically meaningful cognitive improvement.[5]
Table 3: Comparative Efficacy of Various Cognitive Enhancers in Alzheimer's Disease
| Drug | Mean Difference on ADAS-Cog Scale (vs. Placebo) |
| Donepezil | -3.29 |
| Galantamine | -2.13 |
| Rivastigmine (oral) | Not Statistically Significant |
| Memantine | Not Statistically Significant |
| This compound (10 mg/day) | Not Statistically Significant |
This table illustrates that the 10 mg dose of this compound did not demonstrate a significant effect on the ADAS-Cog scale, similar to some other approved cognitive enhancers in certain analyses.[5] The pro-cognitive effects observed at higher doses in healthy individuals warrant further investigation in patient populations.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of clinical findings. Below are the key aspects of the experimental designs for the XanADu and XanaHES trials.
XanADu Phase 2 Trial Protocol
-
Objective: To evaluate the efficacy and safety of 10 mg this compound once daily in subjects with mild dementia due to Alzheimer's disease.
-
Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1]
-
Participants: 186 subjects with a diagnosis of mild dementia due to Alzheimer's disease.[1]
-
Intervention: 10 mg of this compound or placebo administered orally once daily for 12 weeks.
-
Primary Outcome Measures: Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog14).
-
Secondary Outcome Measures: Clinical Dementia Rating Scale Sum of Boxes (CDR-SOB), Mini-Mental State Examination (MMSE), and other cognitive and functional assessments.[1]
XanaHES Phase 1 Trial Protocol
-
Objective: To assess the safety, tolerability, and cognitive effects of higher doses of this compound in healthy elderly subjects.
-
Design: A single-blind, randomized, placebo-controlled, dose-escalation study.[1]
-
Participants: Healthy elderly volunteers.
-
Intervention: Daily oral doses of 20 mg and 30 mg of this compound or placebo for 12 weeks.
-
Cognitive Outcome Measures: Cogstate Cognitive Test Battery, assessing domains such as working memory, visual attention, and psychomotor function.[1]
Conclusions and Future Directions
The cognitive-enhancing effects of this compound appear to be influenced by both dosage and the characteristics of the study population. While the initial Phase 2 trial in Alzheimer's disease was disappointing, subsequent research at higher doses and in different populations has shown promise. The reproducibility of this compound's pro-cognitive effects will likely depend on a precision-medicine approach, potentially targeting individuals with specific biomarker profiles, such as elevated pTau181.
Future research should focus on:
-
Conducting dose-ranging studies in various patient populations to identify the optimal therapeutic window.
-
Investigating the efficacy of this compound in biomarker-stratified patient groups.
-
Performing head-to-head comparative trials against other cognitive enhancers to better understand its relative efficacy and safety profile.
This guide provides a snapshot of the current evidence for this compound. As more data becomes available, a clearer picture of its therapeutic potential and the reproducibility of its cognitive effects will emerge.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. actinogen.com.au [actinogen.com.au]
- 4. mdpi.com [mdpi.com]
- 5. Comparative Effectiveness and Safety of Cognitive Enhancers for Treating Alzheimer's Disease: Systematic Review and Network Metaanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Brain-Penetrant 11β-HSD1 Inhibitors: A Head-to-Head Comparison for Neurotherapeutic Drug Development
A detailed analysis of the brain penetration capabilities of key 11β-HSD1 inhibitors, providing researchers and drug developers with comparative data and experimental insights to guide the selection of candidates for central nervous system (CNS) disorders.
The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a compelling therapeutic target for a range of neurological and metabolic disorders. By catalyzing the conversion of inactive cortisone to active cortisol within cells, 11β-HSD1 amplifies local glucocorticoid signaling, a pathway implicated in age-related cognitive decline, Alzheimer's disease, and other neurodegenerative conditions.[1][2] Consequently, the development of 11β-HSD1 inhibitors with the ability to cross the blood-brain barrier (BBB) is of paramount importance for treating these CNS ailments.
This guide provides a head-to-head comparison of the brain penetration of several notable 11β-HSD1 inhibitors. The objective is to present a clear, data-driven overview to aid researchers and drug development professionals in their pursuit of effective neurotherapeutics.
Quantitative Comparison of Brain Penetration
The extent of a drug's penetration into the brain is a critical determinant of its efficacy for CNS targets. This is often quantified by the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which is considered a more accurate predictor of target engagement.[3] The following table summarizes available quantitative data for various 11β-HSD1 inhibitors.
| Inhibitor | Species | Dosing | Key Brain Penetration Data | Reference |
| UE2316 | Mouse | 25 mg/kg, oral gavage | Demonstrated brain penetration and differential inhibition in brain regions, with greater suppression of active glucocorticoids in the hippocampus and cortex compared to the amygdala. | [4] |
| Compound C (AstraZeneca) | Mouse | High doses required for CNS effects | Free inhibitor concentrations in brain tissue were approximately 11 and 67 times the IC50 at low and high doses, respectively. | [5] |
| AZD4017 | Human | Not specified | The ability to penetrate the blood-brain barrier is not definitively established, but it is suggested to target the choroid plexus, which lies outside the BBB. | [6] |
| ABT-384 | Human | 1-2 mg | Effectively inhibited both peripheral and central 11β-HSD1 at low doses. | [7] |
| Xanamem (UE2343) | Human | 10 mg/day and 20 mg/day | Shows favorable brain penetration and safety. A Phase II trial indicated cognitive improvement in patients with tauopathy biomarkers. | [7][8] |
| RL-118 | Mouse | Not specified | Demonstrated neuroprotective effects and prevention of age-related cognitive decline in mice. | [8] |
Experimental Protocols
The assessment of brain penetration involves a variety of sophisticated experimental techniques. Understanding these methodologies is crucial for interpreting the comparative data.
In Vivo Brain Penetration Assessment:
A common approach to determine the extent of brain penetration is through in vivo studies in preclinical models, such as mice or rats.[3] A typical workflow is as follows:
-
Drug Administration: The 11β-HSD1 inhibitor is administered to the animal, often via oral gavage or intravenous injection.
-
Sample Collection: At specific time points after administration, blood and brain tissue samples are collected.
-
Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.
-
Concentration Measurement: The concentration of the drug in both plasma and brain homogenate is quantified using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculation of Brain-to-Plasma Ratio: The total brain-to-plasma concentration ratio (Kp) is calculated. To determine the unbound concentration ratio (Kp,uu), equilibrium dialysis or other methods are used to measure the fraction of unbound drug in both plasma and brain homogenate.[3][9]
Stable Isotope Tracers and Mass Spectrometry Imaging:
A more advanced technique involves the use of stable-isotope labeled tracers to dynamically assess enzyme activity and inhibitor pharmacodynamics in specific brain regions.[4][10]
-
Tracer Infusion: A deuterated form of cortisol (e.g., [9,11,12,12-2H]4-Cortisol) is continuously infused into the animal model.
-
Inhibitor Administration: The 11β-HSD1 inhibitor is then administered.
-
Tissue Analysis: Brain and other tissues are collected and analyzed using matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging.
-
Turnover Measurement: This method allows for the quantification of the conversion of the deuterated cortisol tracer to its metabolites, providing a direct measure of 11β-HSD1 activity and its inhibition in specific brain structures like the hippocampus and cortex.[4]
Visualizing the Methodologies
To further clarify the experimental processes and the underlying biological pathway, the following diagrams are provided.
Caption: General experimental workflow for assessing the brain penetration of 11β-HSD1 inhibitors.
Caption: Simplified 11β-HSD1 signaling pathway leading to cellular effects.
The 11β-HSD1 Signaling Pathway in the Brain
The 11β-HSD1 enzyme is widely distributed in the adult central nervous system, with notable expression in the hippocampus, neocortex, and cerebellum.[11] Its primary role is the regeneration of active glucocorticoids, such as cortisol, from their inactive 11-keto forms, like cortisone.[12][13] This process requires the cofactor NADPH, which is supplied by the enzyme hexose-6-phosphate dehydrogenase (H6PDH) within the endoplasmic reticulum.[11]
The locally produced cortisol can then bind to and activate glucocorticoid receptors (GRs), which translocate to the nucleus and modulate the transcription of target genes.[12] In the context of the brain, this signaling pathway is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis and has been shown to influence cognitive functions.[11] Elevated levels of 11β-HSD1 in the brain are associated with aging and have been linked to cognitive decline.[1] Therefore, inhibiting this enzyme to reduce intracellular cortisol levels is a promising strategy to mitigate the detrimental effects of excess glucocorticoid signaling in the brain.[8] Pro-inflammatory cytokines can also induce the expression of 11β-HSD1, suggesting a link between neuroinflammation and this pathway.[14][15]
References
- 1. actinogen.com.au [actinogen.com.au]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of 11β-hydroxysteroid dehydrogenase 1 kinetics and pharmacodynamic effects of inhibitors in brain using mass spectrometry imaging and stable-isotope tracers in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11β-Hydroxysteroid dehydrogenase type 1 inhibition in idiopathic intracranial hypertension: a double-blind randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of 11β-Hydroxysteroid Dehydrogenase and Mineralocorticoid Receptor on Alzheimer’s Disease Onset: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 11β-Hydroxysteroid Dehydrogenase Activity in the Brain Does Not Contribute to Systemic Interconversion of Cortisol and Cortisone in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Proinflammatory cytokine induction of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in human adipocytes is mediated by MEK, C/EBPβ, and NF-κB/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Xanamem (UE2343) Clinical Trial Failures: A Comparative Analysis for Drug Development Professionals
An in-depth examination of the clinical trial failures of the 11β-HSD1 inhibitor, Xanamem (UE2343), reveals critical insights for researchers and drug developers in the Alzheimer's disease space. This guide provides a comparative analysis of Xanamem's performance, particularly in the pivotal Phase II XanADu trial, alongside another notable 11β-HSD1 inhibitor, ABT-384, to elucidate the challenges and potential future directions for this therapeutic target.
Xanamem, developed by Actinogen Medical, is a potent, orally bioavailable, and brain-penetrant inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol within cells, and its inhibition is hypothesized to reduce brain cortisol levels, thereby mitigating the downstream pathological effects associated with Alzheimer's disease, such as neuroinflammation and synaptic dysfunction. Despite a promising mechanism of action, Xanamem has encountered setbacks in clinical trials, most notably the failure to meet its primary endpoints in the Phase II XanADu study.
The XanADu Trial: A Primary Endpoint Miss
The XanADu trial was a Phase II, randomized, double-blind, placebo-controlled study designed to evaluate the safety, tolerability, and efficacy of 10 mg daily Xanamem over 12 weeks in 186 individuals with mild dementia due to Alzheimer's disease.[1][2] The trial ultimately failed to demonstrate a statistically significant difference between the Xanamem and placebo groups on its co-primary endpoints: the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog 14) and the Alzheimer's Disease Composite Score (ADCOMS).[1][2] Secondary endpoints also did not show a significant benefit.[2]
While the specific quantitative outcomes for the primary endpoints from the overall trial population have not been publicly detailed, the consistent report is the lack of statistical significance.[1][2] Despite the efficacy failure, the 10 mg dose of Xanamem was found to be safe and well-tolerated.[2]
A Glimmer of Hope: The pTau181 Subgroup Analysis
A subsequent post-hoc analysis of the XanADu trial data provided a potential avenue for future investigation. In a subgroup of patients with elevated plasma phosphorylated tau at position 181 (pTau181), a biomarker for tau pathology and neuronal injury, there was a signal of potential clinical benefit. While not statistically significant, a trend towards slower disease progression was observed in the Xanamem-treated group as measured by the Clinical Dementia Rating Scale Sum of Boxes (CDR-SB). This finding has prompted further exploration of Xanamem in a biomarker-selected patient population.
Comparative Analysis with ABT-384
The challenges faced by Xanamem are not unique within the class of 11β-HSD1 inhibitors. Another drug candidate, ABT-384, also failed to demonstrate efficacy in a Phase II clinical trial for mild-to-moderate Alzheimer's disease. The trial, which tested 10 mg and 50 mg daily doses of ABT-384 against placebo, was terminated for futility after it was determined that the drug did not improve ADAS-Cog scores or any secondary endpoints.[3][4] A key takeaway from the ABT-384 trial was the suggestion that complete inhibition of brain 11β-HSD1 might not be a viable therapeutic strategy.
Data Presentation
Table 1: Overview of Key Failed Phase II Clinical Trials of 11β-HSD1 Inhibitors
| Parameter | Xanamem (this compound) - XanADu Trial | ABT-384 Trial |
| Official Title | A Phase II Study to Assess the Safety, Tolerability and Efficacy of Xanamem™ in Subjects With Mild Dementia Due to AD | Efficacy and Safety Study of ABT-384 in Subjects With Mild-to-Moderate Alzheimer's Disease |
| NCT Number | NCT02727699[1] | NCT01137526[5] |
| Phase | II | II |
| Status | Completed | Terminated (Futility)[3][4] |
| Patient Population | Mild dementia due to Alzheimer's Disease | Mild-to-moderate Alzheimer's Disease |
| Number of Participants | 186[2] | 267 (randomized)[3][4] |
| Intervention | 10 mg Xanamem once daily[1] | 10 mg or 50 mg ABT-384 once daily[3][4] |
| Comparator | Placebo[1] | Placebo, Donepezil[3][4] |
| Treatment Duration | 12 weeks[1][2] | 12 weeks[3][4] |
| Primary Endpoint(s) | Change in ADAS-Cog 14, Change in ADCOMS[1] | Change in ADAS-Cog[3] |
| Outcome | Failed to meet primary endpoints[1][2] | Failed to meet primary endpoint; terminated for futility[3][4] |
Table 2: XanADu Trial - Biomarker Subgroup Analysis (pTau181)
| Endpoint | Xanamem Group | Placebo Group | p-value |
| Change in CDR-SB | Trend towards slower progression | Greater progression | Not statistically significant |
Note: Specific quantitative data for the biomarker subgroup analysis is limited in publicly available sources.
Experimental Protocols
XanADu (NCT02727699) Methodology
The XanADu study was a multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Inclusion Criteria: Participants were aged 50 and older with a diagnosis of mild dementia due to probable Alzheimer's disease.
-
Exclusion Criteria: Key exclusions included clinically significant ECG abnormalities and the use of prohibited medications as detailed in the study protocol.[1]
-
Randomization: Subjects were randomized in a 1:1 ratio to receive either 10 mg of Xanamem or a matching placebo once daily for 12 weeks.[1]
-
Assessments: Efficacy was primarily assessed using the ADAS-Cog 14 and ADCOMS. Safety and tolerability were monitored throughout the study.
ABT-384 (NCT01137526) Methodology
This was a Phase II, randomized, double-blind, placebo- and active-controlled, parallel-group study.
-
Inclusion Criteria: Participants were aged between 55 and 90 years with a diagnosis of mild-to-moderate Alzheimer's disease, a Mini-Mental State Examination (MMSE) score of 10 to 24, and a Cornell Scale for Depression in Dementia (CSDD) score of ≤ 10.[5][6]
-
Exclusion Criteria: Included known hypersensitivity to donepezil and recent use of other Alzheimer's medications.[5][6]
-
Randomization: Participants were randomized to receive 10 mg ABT-384, 50 mg ABT-384, donepezil, or placebo once daily for 12 weeks.[6]
-
Assessments: The primary efficacy measure was the change from baseline in the ADAS-Cog total score. Safety was also assessed.
Signaling Pathways and Experimental Workflows
11β-HSD1 Signaling Pathway in Alzheimer's Disease
Caption: 11β-HSD1 converts inactive cortisone to active cortisol, which, upon binding to the glucocorticoid receptor, can promote key aspects of Alzheimer's disease pathology.
XanADu Clinical Trial Workflow
Caption: Workflow of the XanADu Phase II clinical trial, from patient screening to the analysis of primary endpoints and the subsequent biomarker sub-study.
Conclusion
The failure of Xanamem's XanADu trial to meet its primary endpoints underscores the complexities of targeting the 11β-HSD1 enzyme in a broad Alzheimer's disease population. The lack of efficacy, despite the drug being pharmacologically active and well-tolerated, suggests that either the dose or duration of treatment was insufficient, or that the mechanism of action is only relevant for a specific subset of patients. The similar failure of ABT-384 further highlights the challenges associated with this therapeutic approach.
The signal of potential efficacy in the pTau181-positive subgroup from the XanADu trial offers a promising, albeit preliminary, direction for future research. It suggests that a biomarker-driven approach to patient selection may be critical for demonstrating the therapeutic potential of 11β-HSD1 inhibitors. As the field moves towards precision medicine for neurodegenerative diseases, the lessons learned from the Xanamem trials will be invaluable in designing more targeted and potentially successful clinical studies. Further investigation into the optimal level of enzyme inhibition and the identification of responsive patient populations will be key to unlocking the potential of this therapeutic strategy.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Efficacy and safety evaluation of HSD-1 inhibitor ABT-384 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Efficacy and Safety Study of ABT-384 in Subjects With Mild-to-Moderate Alzheimer's Disease [ctv.veeva.com]
Safety Operating Guide
Prudent Disposal of UE2343: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of the Investigational Compound UE2343
For researchers, scientists, and drug development professionals, the responsible handling and disposal of investigational compounds like this compound are paramount to ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS), a cautious approach grounded in established hazardous waste management protocols is essential. This guide provides procedural, step-by-step instructions for the proper disposal of this compound, treating it as a potentially hazardous chemical.
I. This compound Chemical Profile
A summary of the known quantitative data for this compound is presented below. This information is crucial for waste characterization and labeling.
| Property | Value |
| Molecular Formula | C₁₉H₁₉N₅O₂S |
| Molecular Weight | 381.5 g/mol |
| Chemical Class | Sulfur- and Nitrogen-Containing Heterocyclic Organic Compound |
| Known Biological Activity | Inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) |
II. Experimental Protocol: Preparation of this compound Waste for Disposal
This protocol outlines the general steps for preparing this compound waste for collection by a licensed hazardous waste disposal service.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
-
Compatible waste container (e.g., the original container, or a clearly labeled, sealable, and chemically resistant container such as a high-density polyethylene (HDPE) bottle).
-
Hazardous waste labels.
-
Secondary containment bin.
Procedure:
-
Don PPE: Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1][2] Keep solid and liquid waste separate.
-
Containerize Waste:
-
Solid Waste: Place solid this compound waste (e.g., powder, contaminated consumables like weigh boats or gloves) into a designated, compatible solid waste container.[3]
-
Liquid Waste: If this compound is in a solution, collect it in a sealable, chemically resistant liquid waste container.[2][3] The original container is often the best choice for waste storage.[3][4] Do not overfill the container; a general guideline is to fill to no more than 90% capacity.
-
-
Label Container: As soon as the first drop of waste is added, affix a hazardous waste label to the container.[5] The label must include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound" and its molecular formula.
-
The approximate amount of the chemical.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
-
Store Safely: Keep the waste container tightly sealed when not in use.[2][7][8] Store the container in a designated satellite accumulation area (SAA) within the laboratory, which should be at or near the point of generation.[5][7][8] The container should be placed in a secondary containment bin to prevent spills.[2][5]
-
Arrange for Disposal: Contact your institution's EHS office or designated hazardous waste management service to schedule a pickup.[4][7] Do not dispose of this compound down the drain or in the regular trash.[2][4][9]
III. Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound.
IV. Key Disposal Considerations
-
Treat as Hazardous: In the absence of a specific SDS, all unknown or investigational chemicals should be treated as hazardous waste.[4]
-
Segregation is Key: Never mix incompatible waste streams.[2] this compound, as a sulfur- and nitrogen-containing organic compound, should be segregated from strong oxidizing agents, acids, and bases unless a specific reaction is intended for neutralization, which should only be performed by trained personnel.
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations.[7] Your institution's EHS office is the primary resource for ensuring compliance.
-
Waste Minimization: Whenever possible, practices that minimize the generation of chemical waste should be employed.[7][8] This includes ordering only the necessary quantities of materials and avoiding the preparation of excess solutions.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their laboratory's chemical handling practices.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. vumc.org [vumc.org]
- 5. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. odu.edu [odu.edu]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
